GPR81 agonist 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H27ClN6O5S2 |
|---|---|
Molecular Weight |
603.1 g/mol |
IUPAC Name |
2-chloro-4-ethoxy-N-[[6-(1-methylpiperidin-4-yl)sulfonyl-1,3-benzothiazol-2-yl]carbamoyl]-5-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C26H27ClN6O5S2/c1-3-38-22-15-19(27)18(14-21(22)33-10-4-9-28-33)24(34)30-25(35)31-26-29-20-6-5-17(13-23(20)39-26)40(36,37)16-7-11-32(2)12-8-16/h4-6,9-10,13-16H,3,7-8,11-12H2,1-2H3,(H2,29,30,31,34,35) |
InChI Key |
ZVDDZDATCIKPCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)C(=O)NC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C4CCN(CC4)C)N5C=CC=N5 |
Origin of Product |
United States |
Foundational & Exploratory
GPR81 agonist 2 mechanism of action in adipocytes
An In-Depth Technical Guide on the Core Mechanism of Action of GPR81 Agonists in Adipocytes
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a metabolic sensor predominantly expressed in adipocytes. Its endogenous ligand is lactate, a key product of glycolysis.[1][2][3] Activation of GPR81 in fat cells initiates a signaling cascade that results in the potent inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol.[4] This mechanism positions GPR81 as an attractive therapeutic target for metabolic diseases such as dyslipidemia.[2][5] This guide details the molecular mechanism of action of synthetic GPR81 agonists, with a focus on "GPR81 agonist 2" (also known as AZ2), in adipocytes. It covers the core signaling pathway, quantitative efficacy data, detailed experimental protocols, and visualizations to provide a comprehensive resource for research and development.
The GPR81 Signaling Pathway in Adipocytes
GPR81 is coupled to an inhibitory G-protein (Gi). The binding of an agonist, such as lactate or a synthetic agonist like AZ2, triggers a conformational change in the receptor, leading to the activation of the Gi protein.[1][4] This sets off the following intracellular signaling cascade:
-
Gi Protein Activation: The activated GPR81 receptor facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gi protein, causing the dissociation of the Gαi subunit from the Gβγ dimer.
-
Adenylyl Cyclase Inhibition: The dissociated Gαi subunit directly inhibits the activity of the enzyme adenylyl cyclase (AC).
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1]
-
PKA Inactivation: cAMP is the primary activator of Protein Kinase A (PKA). As cAMP levels drop, PKA activity is reduced.
-
Reduced HSL Phosphorylation: A key substrate of PKA in adipocytes is Hormone-Sensitive Lipase (HSL). Reduced PKA activity results in decreased phosphorylation of HSL.
-
Inhibition of Lipolysis: Phosphorylation is required to activate HSL and promote its translocation to the lipid droplet. Dephosphorylated HSL is less active, leading to a significant reduction in the hydrolysis of triglycerides and consequently, a decrease in the release of FFAs and glycerol from the adipocyte.[1][4]
This entire pathway serves as a negative feedback loop; for instance, high rates of glycolysis in adipocytes lead to lactate production, which then acts via GPR81 to inhibit the release of fatty acids.
Signaling Pathway Diagram
Caption: GPR81 agonist activation of the Gi-coupled pathway inhibits adenylyl cyclase, leading to reduced cAMP, PKA activity, and ultimately, the suppression of lipolysis.
Quantitative Data: Agonist Potency
The efficacy of GPR81 agonists is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays, such as the inhibition of stimulated lipolysis. While this compound (AZ2) has confirmed potent anti-lipolytic effects in vivo, detailed in vitro dose-response data is more thoroughly characterized for the closely related agonist, AZ1.[1] The data for AZ1 is presented here as a representative example of a potent synthetic agonist.
Table 1: In Vitro Potency of GPR81 Agonists in Adipocytes
| Agonist | Assay | Cell Type | Parameter | Potency Value | Citation |
|---|---|---|---|---|---|
| AZ1 | Inhibition of Forskolin-Stimulated Glycerol Release | Primary Rat Adipocytes | EC50 | 58 nM | [1] |
| AZ1 | Inhibition of Forskolin-Stimulated Glycerol Release | Primary Human Adipocytes | EC50 | 550 nM | [1] |
| AZ2 | Relative Anti-lipolytic Potency vs. Lactate | Adipocytes | Relative EC50 | ~0.58 µM | [6] |
| Lactate | Inhibition of Lipolysis | Adipocytes | EC50 | 1-5 mM |[2] |
Table 2: In Vivo Effects of this compound (AZ2)
| Agonist | Dose | Animal Model | Effect | Outcome | Citation |
|---|---|---|---|---|---|
| AZ2 | 50 µmol/kg (oral) | Wild-Type Mice | Suppression of Plasma FFA | Significant reduction in FFA vs. vehicle | [6][7] |
| AZ2 | 50 µmol/kg (oral) | GPR81-Knockout Mice | Suppression of Plasma FFA | No reduction in FFA vs. vehicle |[6][7] |
Key Experimental Protocols
The following protocols describe standard methodologies used to characterize the mechanism of action of GPR81 agonists in adipocytes.
Protocol: In Vitro Lipolysis Assay (Glycerol Release)
This assay measures the ability of a GPR81 agonist to inhibit stimulated lipolysis by quantifying glycerol release from primary adipocytes.
1. Adipocyte Isolation:
- Excise epididymal or subcutaneous adipose tissue from rodents or human biopsies.
- Mince the tissue finely in Krebs-Ringer bicarbonate buffer with HEPES (KRBH), supplemented with 4% BSA.
- Digest the tissue with collagenase (e.g., 1 mg/mL Type I) at 37°C for 30-60 minutes with gentle shaking.
- Filter the digest through a nylon mesh (e.g., 250 µm) to remove undigested tissue.
- Allow mature adipocytes to float to the top. Wash the floating adipocyte layer 3-4 times with fresh KRBH buffer.
2. Lipolysis Inhibition Assay:
- Resuspend the isolated adipocytes to a final concentration of ~2% (v/v) in KRBH buffer.
- Aliquot the cell suspension into a 96-well plate.
- Prepare serial dilutions of the GPR81 agonist (e.g., AZ2) in KRBH buffer.
- Add the agonist dilutions to the wells and pre-incubate for 15 minutes at 37°C.
- Add a lipolytic stimulus, typically forskolin (e.g., 10 µM final concentration), to all wells (except for basal controls) to raise intracellular cAMP levels.
- Incubate the plate for 1-2 hours at 37°C in a cell culture incubator.
3. Glycerol Measurement:
- After incubation, centrifuge the plate to separate adipocytes from the infranatant.
- Carefully collect an aliquot of the infranatant (media).
- Quantify the glycerol concentration in the media using a commercial colorimetric or fluorometric glycerol assay kit, following the manufacturer's instructions.
- Read the absorbance or fluorescence on a plate reader.
4. Data Analysis:
- Subtract the basal glycerol release (no forskolin) from all stimulated values.
- Normalize the data, setting the forskolin-only condition as 100% stimulated lipolysis and the highest concentration of agonist as the maximal inhibition.
- Plot the percentage of inhibition against the log of the agonist concentration and fit a sigmoidal dose-response curve to calculate the EC50 value.
Protocol: Intracellular cAMP Measurement Assay
This assay determines if a GPR81 agonist lowers intracellular cAMP levels, confirming its engagement with the Gi signaling pathway.
1. Cell Preparation:
- Use either isolated primary adipocytes (as described above) or a differentiated adipocyte cell line (e.g., 3T3-L1).
- Plate the cells in a suitable format (e.g., 96-well or 384-well plate) and allow them to adhere or equilibrate.
2. cAMP Assay:
- Wash the cells with a physiological buffer (e.g., HBSS).
- Add a phosphodiesterase (PDE) inhibitor such as IBMX (e.g., 0.5 mM) to the buffer to prevent cAMP degradation and incubate for 15-30 minutes.
- Add serial dilutions of the GPR81 agonist to the cells.
- Simultaneously or shortly after, add forskolin (e.g., 5-10 µM) to stimulate adenylyl cyclase and produce a robust cAMP signal that can be inhibited.
- Incubate for 15-30 minutes at 37°C.
3. Cell Lysis and cAMP Detection:
- Lyse the cells using the lysis buffer provided in a commercial cAMP detection kit.
- Measure cAMP levels in the lysate using a competitive immunoassay format, such as HTRF, AlphaScreen, or ELISA, following the manufacturer's protocol. These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
4. Data Analysis:
- The signal generated is inversely proportional to the amount of cAMP in the cell lysate.
- Generate a standard curve using known concentrations of cAMP.
- Calculate the cAMP concentration in each sample from the standard curve.
- Plot the cAMP concentration against the log of the GPR81 agonist concentration to determine the IC50 for cAMP reduction.
Experimental Workflow Diagram
References
- 1. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 2. Lactate inhibits lipolysis in fat cells through activation of an orphan G-protein-coupled receptor, GPR81 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of GPR81 in lactate-mediated reduction of adipose lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
GPR81 Signaling Pathways in Cardiovascular Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is emerging as a significant regulator of cardiovascular function. As the endogenous receptor for lactate, GPR81 is intrinsically linked to cellular metabolism and is now understood to play multifaceted roles in cardiovascular physiology and pathophysiology. This technical guide provides a comprehensive overview of the known GPR81 signaling pathways in cardiovascular tissues, including vascular smooth muscle cells and the myocardium. It details experimental protocols for investigating these pathways and presents key quantitative data from seminal studies. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target GPR81 in the context of cardiovascular disease.
Introduction to GPR81
GPR81 is a Gi protein-coupled receptor, and its activation by its endogenous ligand, lactate, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] While initially characterized in adipocytes for its role in inhibiting lipolysis, recent evidence has firmly established its expression and functional significance in various components of the cardiovascular system, including vascular smooth muscle cells (vSMCs) and cardiac tissue.[3][4][5] Dysregulation of GPR81 signaling has been implicated in several cardiovascular pathologies, including hypertension, vascular remodeling associated with diabetes, and cardiac hypertrophy.[6][7][8]
GPR81 Signaling Pathways in Cardiovascular Tissues
Vascular Smooth Muscle Cells (VSMCs)
In vascular smooth muscle, GPR81 signaling is implicated in the regulation of vascular tone and cellular phenotype.
-
Blood Pressure Regulation: Activation of GPR81 has been shown to induce a pressor effect, leading to an increase in blood pressure.[6][9] This is thought to be mediated, at least in part, by the release of endothelin-1 (ET-1), a potent vasoconstrictor.[10][11] The subsequent activation of endothelin-A receptors on VSMCs leads to vasoconstriction and an increase in renal vascular resistance.[6][10]
-
Phenotypic Switching in Diabetes: Under hyperglycemic conditions, as seen in diabetes, there is an increase in lactate production by VSMCs.[12][13] This lactate then acts in an autocrine/paracrine manner to activate GPR81, promoting a switch of VSMCs from a contractile to a synthetic phenotype.[7][12] This phenotypic change is characterized by increased proliferation, migration, and production of extracellular matrix proteins, contributing to the vascular complications of diabetes.[7][12]
Cardiomyocytes and Cardiac Hypertrophy
The role of GPR81 in cardiomyocytes is an active area of investigation, with current evidence pointing towards its involvement in pathological cardiac hypertrophy.
-
Cardiac Hypertrophy: Studies have shown a correlation between the activation of lactate-GPR81 signaling and the development of cardiac hypertrophy.[8] While the precise downstream effectors are still being elucidated, the canonical Gi-mediated reduction in cAMP is a likely initiating event. This can influence the activity of various downstream signaling molecules and transcription factors known to be involved in the hypertrophic response.
Arterial Function and Endothelial Cells
Emerging research suggests a role for GPR81 in maintaining arterial function, potentially through actions in endothelial cells.
-
Exercise-Induced Improvement in Arterial Function: One proposed pathway suggests that exercise-induced increases in lactate can activate GPR81, leading to the phosphorylation of cAMP-response element-binding protein (CREB).[14] Phosphorylated CREB can then upregulate the expression of endothelial nitric oxide synthase (eNOS), which is crucial for vasodilation and overall arterial health.[14]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of GPR81 signaling pathways in cardiovascular tissues.
Caption: Experimental workflow for investigating VSMC phenotypic switching.
Quantitative Data Summary
| Parameter | Species/Model | Treatment/Condition | Result | Reference |
| Hemodynamics | ||||
| Mean Arterial Pressure | Male Sprague-Dawley Rats | GPR81 Agonist (AZ13415538), 5µmol bolus | Increase of 20.4 ± 1.6 mmHg | [4] |
| Renal Blood Flow | Male Sprague-Dawley Rats | GPR81 Agonist (AZ13415538), 5µmol bolus | Reduction to a nadir of 3.0 ± 0.5 mL/min | [4] |
| Mean Arterial Pressure | Anesthetized Dogs | GPR81 Agonist (AZ2), escalating doses | Dose-dependent increase | [1] |
| Renal Vascular Resistance | Anesthetized Dogs | GPR81 Agonist (AZ2) | Marked increase | [1] |
| Biochemical Parameters | ||||
| Lactate EC50 for GPR81 | In vitro assays | L-lactate | 1.5 - 5 mM | [2] |
| Glycerol Release (Lipolysis) | Primary Rat Adipocytes | GPR81 Agonist (AZ1) | EC50 = 58 nM | [1] |
| Glycerol Release (Lipolysis) | Primary Human Adipocytes | GPR81 Agonist (AZ1) | EC50 = 550 nM | [1] |
| Plasma Free Fatty Acids | Lean Mice | GPR81 Agonist (AZ1), 20 µmol/kg | Significant suppression | [1][15] |
| Gene and Protein Expression | ||||
| GPR81 mRNA and Protein | Contractile VSMCs | High Glucose (25 mM) or Lactate (10 mM) | Significant increase compared to normal glucose (5.5 mM) | [12] |
| MCT1, MCT4, PGC-1α, CD147 | Contractile VSMCs | High Glucose (25 mM) or Lactate (10 mM) | Increased expression | [13] |
| GPR81 Protein | Human Skeletal Muscle | Comparison of fiber types | 2.5-fold higher in type II vs. type I fibers | [2] |
Experimental Protocols
In Vivo Assessment of GPR81 Agonist Effects on Hemodynamics
This protocol is adapted from studies investigating the cardiovascular effects of GPR81 agonists in rodents.[4][10]
5.1.1. Animal Model:
-
Male Sprague-Dawley rats or C57BL/6J mice (wild-type and GPR81 knockout).
-
Animals are anesthetized (e.g., Inactin, 120 mg/kg, intraperitoneally).
5.1.2. Surgical Preparation:
-
A cannula is inserted into the femoral or carotid artery for continuous measurement of mean arterial blood pressure (MAP).
-
For renal blood flow measurement, a Doppler ultrasound probe is placed around the left renal artery.
-
A cannula is inserted into the jugular vein for intravenous administration of the GPR81 agonist.
-
Animals are allowed to stabilize after surgery.
5.1.3. Agonist Administration:
-
A specific GPR81 agonist (e.g., AZ13415538/AZ'5538) or vehicle is administered.
-
Administration can be a bolus injection or a cumulative dose-response infusion. For example, a 5-point cumulative dose-response curve from 0.5µmol to 5µmol.[4]
5.1.4. Data Acquisition and Analysis:
-
MAP and renal blood flow are recorded continuously before, during, and after agonist administration.
-
Data are expressed as change from baseline. For transient effects, the area under or over the curve can be calculated.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significance.
In Vitro Culture of Vascular Smooth Muscle Cells under High Glucose
This protocol is based on the methodology used to study the role of GPR81 in VSMC phenotypic switching.[12]
5.2.1. Cell Culture:
-
Primary vascular smooth muscle cells are isolated from the aortas of mice or rats.
-
Cells are cultured in DMEM containing normal glucose (5.5 mM).
5.2.2. Experimental Treatments:
-
VSMCs are divided into experimental groups:
-
Normal Glucose (NG): 5.5 mM glucose.
-
High Glucose (HG): 25 mM glucose.
-
Lactate: 10 mM lactate in NG medium.
-
-
Cells are cultured in these conditions for a specified period (e.g., 4 days).
5.2.3. Analysis of Phenotypic Changes:
-
Gene and Protein Expression: RNA and protein are extracted from the cells.
-
RT-PCR is used to measure the mRNA levels of GPR81, phenotypic markers (e.g., smooth muscle actin, vimentin), and lactate metabolism-related genes (e.g., MCT1, MCT4).
-
Western blotting is used to measure the protein levels of the same targets.
-
-
Cell Proliferation: Proliferation is assessed using methods such as BrdU incorporation or cell counting.
-
Cell Migration: A Transwell migration assay is performed to evaluate the migratory capacity of the VSMCs.
In Situ Hybridization for GPR81 mRNA Localization
This protocol outline is based on descriptions of GPR81 localization in renal and vascular tissues.[6][16]
5.3.1. Tissue Preparation:
-
Kidneys and aortas are harvested from wild-type and GPR81 knockout mice (as a negative control).
-
Tissues are fixed (e.g., in 4% paraformaldehyde) and embedded in paraffin or frozen for cryosectioning.
5.3.2. Probe Synthesis:
-
A specific RNA probe complementary to the GPR81 mRNA is synthesized and labeled (e.g., with digoxigenin).
5.3.3. Hybridization:
-
Tissue sections are deparaffinized, rehydrated, and permeabilized.
-
The labeled probe is hybridized to the tissue sections overnight.
5.3.4. Detection and Visualization:
-
The hybridized probe is detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
A colorimetric substrate is added to visualize the location of the mRNA.
-
Sections are counterstained (e.g., with nuclear fast red) and imaged using light microscopy.
Conclusion
The G protein-coupled receptor 81 is a critical metabolic sensor in the cardiovascular system, translating changes in lactate levels into significant physiological responses. The signaling pathways elucidated to date highlight its role in blood pressure regulation, the pathogenesis of diabetic vascular complications, and cardiac hypertrophy. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the nuanced roles of GPR81. A deeper understanding of these pathways will be instrumental in the development of novel therapeutic strategies for a range of cardiovascular diseases. Further investigation is warranted to fully delineate the downstream effectors of GPR81 in cardiomyocytes and to explore its function in other cardiovascular cell types, such as endothelial cells and fibroblasts.
References
- 1. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of the metabolic sensor GPR81 in cardiovascular control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Glucose Levels Promote Switch to Synthetic Vascular Smooth Muscle Cells via Lactate/GPR81 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 10. Endothelin-1 Mediates the Systemic and Renal Hemodynamic Effects of GPR81 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. High Glucose Levels Promote Switch to Synthetic Vascular Smooth Muscle Cells via Lactate/GPR81 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Endogenous vs. Synthetic GPR81 Agonist Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacology of the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1). It details the signaling pathways, compares the pharmacological properties of its endogenous and synthetic agonists, and outlines key experimental protocols for its study.
GPR81 Signaling Pathways
GPR81 is a Gi alpha subunit-coupled receptor whose activation modulates downstream second messenger systems.[1][2][3] The signaling consequences of GPR81 activation can be categorized into canonical and non-canonical pathways, depending on the cellular context.
Canonical Gi-Coupled Signaling Pathway
The most well-characterized pathway for GPR81 involves its coupling to the inhibitory G protein, Gi. The endogenous ligand, L-lactate, binds to GPR81, triggering a conformational change that leads to the dissociation of the Gi protein subunits.[1] The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This reduction in cAMP prevents the activation of Protein Kinase A (PKA), which in adipocytes leads to a potent anti-lipolytic effect by preventing the phosphorylation of hormone-sensitive lipase.[3][4]
Caption: Canonical GPR81 signaling cascade via Gi coupling.
Non-Canonical PI3K/Akt Signaling Pathway
In certain cellular environments, such as in breast cancer cells, GPR81 signaling can diverge from the canonical pathway.[2][5] Upon activation, GPR81 has been shown to stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[2] Activated Akt can then phosphorylate and activate the transcription factor cAMP-response element binding protein (CREB).[5] This leads to the transcription of pro-angiogenic factors like amphiregulin (AREG), promoting tumor angiogenesis and cell survival.[2][5]
Caption: Non-canonical GPR81 signaling via the PI3K/Akt pathway.
Comparative Agonist Pharmacology
The study of GPR81 has been advanced by the characterization of its endogenous ligand and the development of potent, selective synthetic agonists.
-
Endogenous Agonist (L-Lactate): L-lactate is the physiological agonist for GPR81.[3][6][7] However, it activates the receptor with relatively low potency, typically in the millimolar range (EC50 = 1-5 mM), which corresponds to concentrations achieved during strenuous exercise or in specific microenvironments like tumors.[3][7] This low potency makes it challenging to use as a pharmacological tool for in vivo studies without causing significant metabolic effects.
-
Synthetic Agonists: The limitations of lactate prompted high-throughput screening and chemical optimization efforts to identify novel synthetic agonists with improved potency and selectivity.[4][8][9] These compounds are crucial for elucidating the physiological roles of GPR81 and exploring its therapeutic potential for conditions like dyslipidemia.[4] Several distinct chemical series have been identified, including aminothiazole derivatives, hydroxybenzoic acids, and acyl ureas.[4][9][10]
Quantitative Agonist Data Summary
The following table summarizes the potency (EC50) of the endogenous agonist and representative synthetic agonists for GPR81.
| Agonist | Chemical Class | Potency (EC50) | Species | Reference(s) |
| L-Lactate | Endogenous Carboxylate | 1.5 - 5 mM | Human / Mouse | [3] |
| GPR81 agonist 1 | Aminothiazole | 58 nM | Human | [11] |
| 50 nM | Mouse | [4][11] | ||
| 3,5-Dihydroxybenzoic acid (3,5-DHBA) | Hydroxybenzoic Acid | ~150 µM | Not Specified | [7] |
| 3-Chloro-5-hydroxybenzoic acid | Hydroxybenzoic Acid | ~15 µM | Not Specified | [7][10] |
| AZ1 | Not Disclosed | Not Disclosed | Mouse | [12] |
| AZ'5538 | Not Disclosed | Not Disclosed | Mouse | [7] |
Key Experimental Protocols
Characterizing the interaction of novel compounds with GPR81 requires a suite of robust in vitro assays. Methodologies for three critical experiments are detailed below.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity (Ki) of a test compound for a receptor.[13][14] It measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.
Principle: A fixed concentration of a high-affinity radioligand is incubated with a source of GPR81 receptor (e.g., cell membranes). Increasing concentrations of an unlabeled test compound are added, and the displacement of the radioligand is measured. The concentration of test compound that displaces 50% of the radioligand is the IC50, which can be converted to the binding affinity constant (Ki).
Detailed Methodology:
-
Membrane Preparation: Cells expressing GPR81 are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined via a BCA or Bradford assay.
-
Assay Setup: The assay is typically performed in a 96-well plate. To each well, add:
-
Receptor membrane preparation.
-
Radioligand (e.g., a tritiated GPR81-specific ligand) at a concentration near its dissociation constant (Kd).
-
Varying concentrations of the unlabeled test compound (competitor).
-
Control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[15]
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.[13][15]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the functional consequence of GPR81 activation by quantifying changes in intracellular cAMP, confirming the receptor's coupling to Gi.
Principle: GPR81 agonists inhibit adenylyl cyclase, leading to a decrease in cAMP. To measure this decrease, cells are first stimulated with an agent like forskolin to elevate basal cAMP levels. The ability of a GPR81 agonist to reduce this forskolin-stimulated cAMP production is then quantified.[16][17]
Detailed Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing GPR81 are seeded into 384-well plates and cultured overnight.
-
Compound Preparation: Prepare serial dilutions of the test agonist.
-
Agonist Pre-incubation: The cell culture medium is removed, and cells are incubated with the test agonist in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Forskolin is added to all wells (except negative controls) to stimulate adenylyl cyclase and incubated for a set period (e.g., 30 minutes).
-
Lysis and Detection: Cells are lysed, and the amount of cAMP in the lysate is measured using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[16][18] In these assays, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Data are plotted to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) of the agonist are determined.
Caption: Workflow for a Gi-coupled cAMP functional assay.
β-Arrestin Recruitment Assay
This assay measures another key event in GPCR activation: the recruitment of β-arrestin proteins to the intracellular face of the receptor, which is involved in receptor desensitization and signaling.
Principle: The DiscoverX PathHunter assay is a widely used platform based on Enzyme Fragment Complementation (EFC).[19][20] GPR81 is tagged with a small enzyme fragment (ProLink, or PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, or EA). Upon agonist-induced receptor activation, β-arrestin-EA is recruited to GPR81-PK, forcing the complementation of the two fragments into an active β-galactosidase enzyme. This active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.[19]
Detailed Methodology:
-
Cell Plating: PathHunter cells co-expressing GPR81-PK and β-arrestin-EA are plated in white, opaque 384-well assay plates.[19]
-
Compound Addition: Test agonists are serially diluted and added directly to the cells.
-
Incubation: The plates are incubated at 37°C for a period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate solution is added to all wells, and the plate is incubated at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Signal Reading: The chemiluminescent signal is read using a plate luminometer.
-
Data Analysis: The signal intensity is directly proportional to the extent of β-arrestin recruitment. The data are analyzed using a sigmoidal dose-response model to calculate the agonist's EC50 and Emax.
Caption: Workflow for a β-arrestin recruitment assay (PathHunter).
Conclusion and Future Directions
The pharmacological landscape of GPR81 is defined by a low-potency endogenous agonist, L-lactate, and a growing arsenal of high-potency synthetic agonists. While lactate is a crucial physiological signal, synthetic agonists provide invaluable tools for probing GPR81 function in vivo without inducing confounding metabolic effects. The data clearly demonstrate a significant potency gap, with synthetic compounds achieving nanomolar activity compared to the millimolar requirements of lactate.
Future research will likely focus on developing GPR81 modulators with even more refined properties. This includes the pursuit of biased agonists that selectively activate either the Gi or β-arrestin pathways, potentially separating desired therapeutic effects (e.g., anti-lipolysis) from adverse effects. Furthermore, the discovery of positive or negative allosteric modulators (PAMs or NAMs) could offer a more nuanced approach to controlling GPR81 signaling by modulating the receptor's response to endogenous lactate.[21][22] These advanced pharmacological tools will be critical for fully validating GPR81 as a therapeutic target for metabolic and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Properties of Silicon-Containing GPR81 and GPR109A Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel GPR81 agonist lead series for target biology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. abmole.com [abmole.com]
- 12. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 22. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of GPR81 Agonist 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the G-protein coupled receptor 81 (GPR81) agonist, 3-chloro-5-hydroxybenzoic acid, referred to as compound 2 in seminal research. This document outlines the quantitative data for compound 2 and its analogs, details the experimental methodologies, and visualizes key pathways and workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.
Introduction
GPR81, also known as Hydroxycarboxylic Acid Receptor 1 (HCA1), is a Gi-coupled receptor primarily expressed in adipocytes. Its endogenous ligand is lactate. Activation of GPR81 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is implicated in the regulation of lipolysis, making GPR81 an attractive therapeutic target for metabolic diseases such as dyslipidemia and type 2 diabetes. The development of potent and selective GPR81 agonists is a key objective in harnessing its therapeutic potential. This guide focuses on the SAR of a specific and selective GPR81 agonist, 3-chloro-5-hydroxybenzoic acid (compound 2 ), to elucidate the chemical features crucial for its activity.
GPR81 Signaling Pathway
The activation of GPR81 by an agonist initiates a signaling cascade that results in the inhibition of lipolysis in adipocytes. The pathway is initiated by the binding of the agonist to the GPR81 receptor, which is coupled to an inhibitory G-protein (Gi). This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP. The subsequent decrease in cAMP levels leads to the dephosphorylation of hormone-sensitive lipase (HSL), which in turn reduces the hydrolysis of triglycerides into free fatty acids and glycerol.
Structure-Activity Relationship of 3-chloro-5-hydroxybenzoic acid (Compound 2) and Analogs
The SAR studies around the 3-hydroxybenzoic acid scaffold revealed critical structural requirements for GPR81 agonism and selectivity over the related GPR109a receptor. The lead compound, 3-hydroxybenzoic acid (1 ), was identified as a weak dual agonist. Subsequent modifications led to the discovery of 3-chloro-5-hydroxybenzoic acid (2 ) as a potent and selective GPR81 agonist[1][2].
Quantitative Data Summary
The following table summarizes the in vitro activity (EC50) of 3-chloro-5-hydroxybenzoic acid (2 ) and its key analogs at the human GPR81 receptor, as determined by a [³⁵S]GTPγS binding assay.
| Compound ID | R¹ | R² | GPR81 EC₅₀ (µM) | GPR109a EC₅₀ (µM) |
| 1 | H | H | 100 ± 20 | 100 ± 30 |
| 2 | Cl | H | 16 ± 9 | >1000 |
| 4 | OH | H | 30 ± 15 | >1000 |
| 8 | CH₃ | H | 42 ± 16 | >1000 |
| 13 | Br | H | 129 ± 26 | >1000 |
| 14 | F | H | 38 ± 1 | >1000 |
| Benzoic Acid | H | - | >1000 | >1000 |
| Salicylic Acid | - | OH (at C2) | >1000 | >1000 |
Data sourced from Dvorak et al., ACS Med Chem Lett. 2012.[1][2]
Key SAR Insights
The data reveals several key structural features that govern the agonist activity at GPR81:
-
3-Hydroxyl Group is Essential: The presence of a hydroxyl group at the 3-position of the benzoic acid is critical for GPR81 activity. Removal of this group (benzoic acid) or relocation to the 2- or 4-position results in a loss of activity[1].
-
Substitution at the 5-Position Enhances Potency and Selectivity: The introduction of a second substituent at the 5-position generally enhances potency and confers selectivity over GPR109a.
-
Halogen Substitution is Favorable: Halogen substitution at the 5-position is well-tolerated, with chlorine (2 ) providing the best potency among the halogens tested (Cl > F > Br)[1].
-
Hydrophobic and Bulky Groups at the 5-Position are Detrimental: Larger hydrophobic groups, such as tert-butyl and phenyl, at the 5-position lead to a loss of potency.
-
Carboxylic Acid is Crucial: Replacement of the carboxylic acid moiety with other acidic isosteres, such as tetrazoles, was not successful and resulted in inactive compounds[1].
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to the receptor.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing human GPR81 are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂ at pH 7.4.
-
Reaction Mixture: Membranes (10-20 µg of protein) are incubated with the test compound, 0.1 nM [³⁵S]GTPγS, and 3 µM GDP in the assay buffer.
-
Incubation: The reaction mixture is incubated at 30°C for 30 minutes.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS.
-
Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Data are analyzed using a non-linear regression to determine the EC₅₀ values.
In Vivo Lipolysis Study in Mice
This study evaluates the ability of the GPR81 agonist to reduce free fatty acid (FFA) levels in vivo.
-
Animals: Male C57BL/6 mice are used for the study.
-
Dosing: Compound 2 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg).
-
Blood Sampling: Blood samples are collected via retro-orbital bleeding at specified time points post-dosing (e.g., 0, 1, 2, 4 hours).
-
FFA Measurement: Plasma is separated, and FFA levels are determined using a commercially available enzymatic colorimetric assay kit.
-
Data Analysis: The percentage reduction in FFA levels compared to the vehicle-treated control group is calculated for each dose and time point.
Workflow for SAR Study of GPR81 Agonist 2
The process of identifying and optimizing GPR81 agonist 2 followed a structured workflow, from initial screening to in vivo validation.
Logical Relationship of SAR Findings
The SAR of the 3-hydroxybenzoic acid series can be summarized by a logical flow that guided the optimization process.
Conclusion
The structure-activity relationship studies of the 3-hydroxybenzoic acid series have successfully identified 3-chloro-5-hydroxybenzoic acid (compound 2 ) as a potent and selective GPR81 agonist. The key findings underscore the importance of the 3-hydroxyl and carboxylic acid functionalities, and the beneficial effect of a 5-chloro substituent for enhancing potency and achieving selectivity over GPR109a. Compound 2 demonstrated favorable in vivo efficacy in reducing free fatty acid levels in a mouse model, validating the therapeutic concept of targeting GPR81 for metabolic disorders[1]. This technical guide provides a foundational understanding of the SAR for this important class of GPR81 agonists, which can inform the design of future novel therapeutics targeting this receptor.
References
GPR81 Expression and Localization in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is emerging as a critical player in the central nervous system (CNS). Initially characterized in adipose tissue, its expression and functional significance in the brain are now areas of intense investigation. As the endogenous receptor for lactate, GPR81 is uniquely positioned at the intersection of metabolism, neuronal signaling, and vascular function within the CNS. This technical guide provides a comprehensive overview of GPR81 expression, localization, and signaling pathways in the brain. It includes a compilation of quantitative data, detailed experimental protocols for studying this receptor, and visual representations of its signaling cascades and common experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals targeting GPR81 in the context of neurological and metabolic disorders.
GPR81 Expression in the Central Nervous System
GPR81 is expressed in various regions of the mammalian brain, including the cerebral cortex, hippocampus, and cerebellum.[1][2] Its expression is not limited to a single cell type; evidence points to its presence in neurons, astrocytes, and endothelial cells that constitute the blood-brain barrier.[2][3] However, studies indicate a predominant expression in the neurons of the cerebral cortex and hippocampus.[1]
Quantitative mRNA Expression Data
Quantitative reverse transcription PCR (qRT-PCR) has been employed to determine the relative abundance of GPR81 mRNA in different brain regions. The following tables summarize key findings from murine studies.
Table 1: Relative GPR81 mRNA Expression in Adult Mouse Brain Regions
| Brain Region | Relative Expression Level (Normalized to Cerebellum) | Reference |
| Cerebellum | 1.0 | [4] |
| Hippocampus | ~1.0 | [4] |
| Cerebral Cortex | ~0.4 | [4] |
| Omental Adipose Tissue (for comparison) | ~140.0 | [4] |
Table 2: Ontogenic GPR81 mRNA and Protein Expression in Mouse Brain
| Postnatal Day | Relative GPR81 mRNA Expression (Fold change from P5) | Relative GPR81 Protein Expression (Fold change from P5) | Reference |
| P5 | 1.0 | 1.0 | [1] |
| P7 | ~1.5 | ~1.8 | [1] |
| P9 | ~2.0 | ~2.5 | [1] |
| P11 | ~1.8 | ~2.2 | [1] |
| P15 | ~1.6 | ~2.0 | [1] |
GPR81 Localization in the Central Nervous System
The subcellular localization of GPR81 provides crucial insights into its function. Immunostaining and electron microscopy studies have revealed a specific distribution pattern within the CNS.
-
Synaptic Localization: GPR81 is highly concentrated at the postsynaptic membranes of excitatory synapses.[2] This strategic positioning suggests a role in modulating synaptic transmission and plasticity in response to lactate levels.
-
Vesicular Localization: The receptor is also found on subplasmalemmal vesicular organelles within neurons, which may indicate a mechanism for receptor trafficking to and from the plasma membrane, allowing for dynamic regulation of its surface expression.[2]
-
Blood-Brain Barrier: A significant enrichment of GPR81 is observed at the blood-brain barrier, on both luminal and abluminal membranes of endothelial cells, as well as on pericyte-like cells.[2] This localization points to a role in sensing and responding to circulating lactate levels, potentially influencing cerebral blood flow and nutrient transport.
GPR81 Signaling in the Central Nervous System
GPR81 is a Gi/o-coupled G protein-coupled receptor (GPCR).[5] Its activation by its endogenous ligand, L-lactate, initiates a cascade of intracellular events that ultimately modulate neuronal function.
Canonical Gi-Mediated Pathway
The primary and most well-characterized signaling pathway for GPR81 involves the inhibition of adenylyl cyclase.
Caption: Canonical GPR81 signaling pathway.
Upon lactate binding, GPR81 activates the associated inhibitory G protein (Gi/o). The α subunit of the Gi/o protein then inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state of various downstream targets, ultimately leading to a dampening of neuronal excitation.
Non-Canonical Signaling Pathways
Recent evidence suggests that GPR81 may also signal through alternative pathways, including the activation of Protein Kinase C (PKC) and pathways involving PI3K/Akt.[6] These non-canonical pathways may contribute to the diverse functions of GPR81 in the CNS, such as the regulation of angiogenesis and cell survival.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying GPR81 expression and localization in the CNS.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive method for quantifying GPR81 mRNA levels in brain tissue.
Table 3: Recommended Reagents and Conditions for Mouse GPR81 qPCR
| Component | Recommendation | Reference |
| Target Gene (Mouse) | Hcar1 (Gpr81) | [3] |
| TaqMan® Gene Expression Assay | Mm00558586_s1 (Applied Biosystems) | [3] |
| Endogenous Control | Gapdh | [3] |
| TaqMan® Gene Expression Assay (Control) | Mm99999915_g1 (Applied Biosystems) | [3] |
| RNA Isolation | Trizol or column-based kits (e.g., RNeasy Mini Kit, Qiagen) | [1][3] |
| cDNA Synthesis | High-Capacity RNA-to-cDNA Kit (Applied Biosystems) or similar | [3] |
| PCR Master Mix | TaqMan® Gene Expression Master Mix (Applied Biosystems) | [3] |
| Thermal Cycling Conditions | Standard conditions as per manufacturer's protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min) | [1][3] |
| Data Analysis | Comparative CT (ΔΔCT) method | [1] |
Immunohistochemistry (IHC)
IHC is used to visualize the localization of GPR81 protein within the cellular and subcellular structures of the brain.
Table 4: Recommended Protocol for GPR81 IHC in Mouse Brain
| Step | Description | Reference |
| Tissue Preparation | Transcardial perfusion with 4% paraformaldehyde (PFA) in PBS. Post-fixation in 4% PFA. Cryoprotection in graded sucrose solutions. | [1] |
| Sectioning | 12-40 µm thick sections using a cryostat or vibratome. | [1] |
| Antigen Retrieval | Optional, but can improve signal. Heat-induced epitope retrieval (HIER) in citrate buffer (pH 6.0) is a common method. | |
| Blocking | Incubation in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature. | [1] |
| Primary Antibody | Rabbit anti-GPR81 (e.g., Sigma-Aldrich, Cat# SAB1300790) diluted 1:500 in blocking solution. Incubate overnight at 4°C. | [1][6] |
| Secondary Antibody | Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488) diluted in blocking solution. Incubate for 1-2 hours at room temperature. | [1] |
| Counterstaining | DAPI for nuclear staining. Co-staining with cell-type specific markers (e.g., NeuN for neurons, GFAP for astrocytes) can be performed. | [1] |
| Mounting and Imaging | Mount coverslips with an anti-fade mounting medium. Image using a confocal microscope. | [1] |
In Situ Hybridization (ISH)
ISH allows for the visualization of GPR81 mRNA expression within intact brain tissue, providing spatial context to gene expression data.
Protocol Outline:
-
Probe Design and Synthesis: Design antisense RNA probes complementary to the GPR81 mRNA sequence. Probes are typically labeled with digoxigenin (DIG) or biotin for non-radioactive detection.
-
Tissue Preparation: Similar to IHC, with an emphasis on preserving RNA integrity (e.g., using RNase-free solutions).
-
Hybridization: Incubate tissue sections with the labeled probe overnight at an optimized temperature (e.g., 65°C) in a hybridization buffer.
-
Washing: Perform stringent washes to remove non-specifically bound probe.
-
Detection: Use an antibody conjugated to an enzyme (e.g., alkaline phosphatase-conjugated anti-DIG antibody) that recognizes the probe label.
-
Signal Visualization: Add a chromogenic substrate (e.g., NBT/BCIP) that is converted by the enzyme into a colored precipitate, revealing the location of the mRNA.
Experimental and Logical Workflows
The study of GPR81 in the CNS typically follows a logical progression from establishing its presence to elucidating its function.
Caption: A typical experimental workflow for investigating GPR81 in the CNS.
Conclusion
GPR81 is a multifaceted receptor in the central nervous system, acting as a key sensor of the metabolic state and a modulator of neuronal activity. Its specific expression patterns and subcellular localization underscore its potential as a therapeutic target for a range of neurological conditions. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to further explore the intricate roles of GPR81 in brain health and disease. As our understanding of the lactate-GPR81 axis in the CNS deepens, so too will the opportunities for innovative therapeutic interventions.
References
- 1. Neuronal GPR81 regulates developmental brain angiogenesis and promotes brain recovery after a hypoxic ischemic insult - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]
Lactate as a Signaling Molecule Through GPR81: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of lactate's role as a signaling molecule mediated by the G protein-coupled receptor 81 (GPR81). It covers the core signaling pathways, physiological and pathological implications, quantitative data on ligand interactions, and detailed protocols for key experimental assays.
Introduction to Lactate Signaling via GPR81
Historically considered a metabolic waste product of anaerobic glycolysis, lactate is now recognized as a crucial signaling molecule, or "lactormone," with diverse physiological and pathological functions.[1] One of the key mediators of lactate's extracellular signaling is the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[2] GPR81 is a class A GPCR that is highly expressed in adipose tissue, with lower levels of expression in various other tissues including the brain, liver, kidney, and skeletal muscle.[3] Lactate is the only known endogenous ligand for GPR81, activating it within a physiological concentration range of 1-20 mM.[2][4] This activation initiates a cascade of intracellular events that modulate cellular function, playing significant roles in metabolic regulation, cancer biology, and inflammation. This guide delves into the molecular mechanisms of GPR81 signaling and provides practical guidance for its investigation.
GPR81 Signaling Pathways
GPR81 canonically signals through the Gi/o family of G proteins. Upon lactate binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. These subunits then modulate the activity of downstream effectors.
Canonical Gi-Coupled Pathway: Inhibition of Adenylyl Cyclase
The primary and most well-characterized signaling pathway for GPR81 involves the inhibition of adenylyl cyclase by the activated Gαi subunit. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), a key downstream effector.[4] This pathway is fundamental to many of lactate's physiological effects, most notably the inhibition of lipolysis in adipocytes.[4]
Non-Canonical Signaling Pathways
In addition to the canonical Gi-cAMP pathway, GPR81 activation has been linked to other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2), and the PI3K/Akt pathway.[2] These pathways are often initiated by the Gβγ subunit or through crosstalk with other signaling networks and are implicated in the diverse roles of GPR81 in cell proliferation, survival, and migration, particularly in the context of cancer.[6]
Physiological and Pathological Roles of Lactate-GPR81 Signaling
The lactate-GPR81 signaling axis is involved in a wide array of physiological and pathological processes.
-
Metabolic Regulation: In adipocytes, lactate-mediated activation of GPR81 inhibits hormone-sensitive lipase (HSL), thereby reducing the breakdown of triglycerides and the release of free fatty acids into circulation. This creates a negative feedback loop where a product of glucose metabolism (lactate) signals to conserve stored fat.[4]
-
Cancer Biology: In the tumor microenvironment, high levels of lactate produced by cancer cells through the Warburg effect can act in an autocrine or paracrine manner to stimulate GPR81.[6] This can promote cancer cell proliferation, migration, angiogenesis, and immune evasion.[6] GPR81 has been shown to be upregulated in various cancers, including breast, pancreatic, and colon cancer.[7][8]
-
Inflammation and Immunology: GPR81 signaling has demonstrated anti-inflammatory effects. For instance, it can suppress inflammation in the colon by modulating the function of dendritic cells and macrophages, leading to an increase in regulatory T cells.[9]
-
Neuroprotection: In the brain, GPR81 is expressed in neurons and its activation by lactate has been suggested to be neuroprotective, particularly in the context of ischemic injury.[5]
Quantitative Data on GPR81 Ligand Interactions and Signaling
The following tables summarize key quantitative data related to GPR81 activation and downstream signaling.
Table 1: Ligand Affinities and Potencies at GPR81
| Ligand | Assay Type | Cell/Tissue System | EC50 / IC50 / Ki | Reference(s) |
| L-Lactate | cAMP Inhibition | Recombinant CHO cells | ~1.5 - 5 mM | [3] |
| L-Lactate | [35S]GTPγS Binding | Recombinant CHO cells | ~5 mM | [10] |
| 3,5-dihydroxybenzoic acid (3,5-DHBA) | cAMP Inhibition | Recombinant CHO cells | ~150 µM | [2] |
| 3-Chloro-5-hydroxybenzoic acid (CHBA) | Lipolysis Inhibition | Rat Adipocytes | EC50 ~58 nM | [11] |
| AZD5538 | Lipolysis Inhibition | Human Adipocytes | EC50 ~550 nM | [11] |
| 3-hydroxy-butyrate (3-OBA) (Antagonist) | OGD-induced cell death | N2A cells | Protective at µM concentrations | [5] |
Table 2: Quantitative Effects on Downstream Signaling
| Stimulus | Downstream Event | Cell/Tissue System | Quantitative Change | Reference(s) |
| Lactate (10 mM) | CREBSer133 Phosphorylation | Human Skeletal Muscle | ~30% reduction post-exercise | [12] |
| GPR81 Agonist (CHBA) | ERK1/2 Phosphorylation | Mouse Skeletal Muscle | Significant increase | [13] |
| GPR81 Knockdown | Tumor Volume | MDA-MB-231 Xenografts | Over 50% reduction | [7] |
| Lactate (10 mM) | HIF-1α Protein Levels | B16-F10 and Hepa1-6 cells | Upregulation, reversed by GPR81 siRNA | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate lactate-GPR81 signaling.
cAMP Accumulation Assay
This assay measures the ability of GPR81 activation to inhibit adenylyl cyclase and reduce intracellular cAMP levels, typically in response to a stimulator like forskolin.
Materials:
-
Cells expressing GPR81 (e.g., CHO-K1 or HEK293 cells)
-
Culture medium (e.g., DMEM/F12)
-
Forskolin
-
Lactate or other GPR81 agonists/antagonists
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96- or 384-well plates
Procedure:
-
Cell Seeding: Seed GPR81-expressing cells in 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Serum Starvation: On the day of the assay, replace the culture medium with serum-free medium and incubate for at least 1 hour to reduce basal signaling.
-
Compound Preparation: Prepare serial dilutions of lactate or test compounds in stimulation buffer provided with the cAMP assay kit.
-
Agonist/Antagonist Treatment: Add the prepared compounds to the cells. For antagonist testing, pre-incubate with the antagonist before adding the agonist.
-
Stimulation: Add a sub-maximal concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. Incubate for the time recommended by the assay kit manufacturer (typically 15-30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value. For antagonists, calculate the IC50.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[10][15]
Materials:
-
Cell membranes prepared from cells or tissues expressing GPR81
-
[35S]GTPγS (radiolabeled)
-
GDP
-
Lactate or other GPR81 agonists
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Glass fiber filter mats and a cell harvester
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10-100 µM), and varying concentrations of the agonist.
-
Initiate Reaction: Add the cell membranes and [35S]GTPγS (to a final concentration of ~0.1-1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound [35S]GTPγS.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the specific binding against the agonist concentration to determine EC50 and Emax values.
ERK1/2 Phosphorylation Western Blot
This assay assesses the activation of the MAPK/ERK pathway downstream of GPR81 by detecting the phosphorylation of ERK1/2.[3]
Materials:
-
Cells expressing GPR81
-
Lactate or other GPR81 agonists
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Stimulation: Culture GPR81-expressing cells to ~80-90% confluency. Serum-starve the cells for at least 4 hours. Treat the cells with lactate or other agonists for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total-ERK.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing a novel compound targeting GPR81.
References
- 1. The role of GRP81 lactate receptor in synaptic transmission regulation: does it enhance endocytosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Inhibition of G Protein‐Coupled Receptor 81 (GPR81) Protects Against Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lactate receptor GPR81 drives breast cancer growth and invasiveness through regulation of ECM properties and Notch ligand DLL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
Identification of GPR81 as a therapeutic target for dyslipidemia
GPR81: A Viable Therapeutic Target for Dyslipidemia Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), as a promising therapeutic target for the treatment of dyslipidemia. The document details the receptor's signaling pathway, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for its investigation, and presents a logical workflow for agonist discovery.
GPR81 is a Gi-protein coupled receptor predominantly expressed in adipocytes.[1][2] Its endogenous ligand is lactate, which activates the receptor within a physiological concentration range of 1-20 mM.[3] The activation of GPR81 in fat cells initiates a signaling cascade that results in the inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol.[3][4] By reducing the release of FFAs from adipose tissue into the bloodstream, targeting GPR81 presents a compelling strategy for managing dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[5][6]
Data Presentation
The following tables summarize key quantitative data related to GPR81 expression and the potency of its agonists.
Table 1: GPR81 Tissue Expression Profile
| Tissue | Relative mRNA Expression Level | Notes |
| Adipose Tissue (Omental) | ~140-fold higher than Cerebellum | Predominant site of expression.[7] |
| Adipose Tissue | ~10-fold higher than Skeletal Muscle | Significant difference in transcript levels.[8] |
| Skeletal Muscle | ~10% of Adipose Tissue levels | Lower but detectable expression.[8] |
| Liver, Kidney | Limited expression | Transcripts have been detected.[1][2] |
| Brain (Cerebellum, Hippocampus) | Baseline for comparison | Lower expression compared to adipose tissue.[7] |
Table 2: Potency and Efficacy of GPR81 Agonists
| Agonist | Type | Potency (EC50) | In Vivo Efficacy (Mouse Models) | Citation(s) |
| L-Lactate | Endogenous | 1.5 - 5.0 mM | Reduces circulating FFAs. | [4][9] |
| 3,5-dihydroxybenzoic acid (3,5-DHBA) | Synthetic | 300 µM (effective concentration) | Used to probe GPR81 function in vitro and in vivo. | [10] |
| 3-chloro-5-hydroxybenzoic acid | Synthetic | Not specified | Exhibits selective GPR81 agonism and in vivo antilipolytic effects. | [11] |
| Aminothiazole Derivative | Synthetic | ~50 nM | Suppresses lipolysis in mice without causing flushing. | [6] |
| AZ1 | Synthetic | Not specified | Dose-dependent suppression of plasma FFAs at 5 and 20 µmol/kg (p.o.). | [12][13] |
| AZ2 | Synthetic | Not specified | Suppresses plasma FFAs at 50 µmol/kg (p.o.). | [12][13] |
Signaling Pathway and Experimental Workflows
Visual representations of the GPR81 signaling cascade and a typical drug discovery workflow are provided below using the Graphviz DOT language, adhering to the specified design constraints.
Caption: GPR81 signaling pathway inhibiting lipolysis in adipocytes.
Caption: Experimental workflow for GPR81 agonist discovery and validation.
Experimental Protocols
Detailed methodologies for key experiments are provided to guide researchers in the study of GPR81.
Protocol 1: In Vitro Lipolysis Assay in Differentiated 3T3-L1 Adipocytes
This protocol measures the ability of a test compound to inhibit stimulated lipolysis in cultured fat cells.
-
Cell Culture and Differentiation:
-
Culture murine 3T3-L1 preadipocytes in DMEM with 10% calf serum until confluent.[14]
-
Induce differentiation two days post-confluence by switching to DMEM with 10% Fetal Bovine Serum (FBS) supplemented with a differentiation cocktail, typically containing dexamethasone (e.g., 1 µM), isobutylmethylxanthine (IBMX, e.g., 0.5 mM), and insulin (e.g., 10 µg/ml).[15]
-
After 48 hours, replace the medium with DMEM containing 10% FBS and insulin for another 48 hours. Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every two days until lipid droplets are clearly visible (typically 7-10 days post-induction).[14][15]
-
-
Lipolysis Assay:
-
Wash the differentiated 3T3-L1 adipocytes (e.g., in a 96-well plate) twice with a wash buffer (e.g., PBS or Krebs-Ringer bicarbonate buffer).[16]
-
Add assay buffer containing 2% fatty acid-free Bovine Serum Albumin (BSA) and the test compounds at various concentrations. Include a vehicle control.
-
To stimulate lipolysis, add a β-adrenergic agonist such as isoproterenol (final concentration ~100 nM) to all wells except for the basal control.[16]
-
Incubate the plate at 37°C for 1-3 hours.
-
Collect the media (supernatant) from each well for analysis.
-
-
Quantification of Lipolysis Products:
-
Measure the concentration of glycerol released into the media using a commercial colorimetric or fluorometric glycerol assay kit. The color intensity, typically measured at 570 nm, is directly proportional to the amount of glycerol.[16]
-
Alternatively, measure the concentration of released FFAs using a specific non-esterified fatty acid (NEFA) assay kit.[14]
-
Construct a standard curve using known concentrations of glycerol or a fatty acid standard to quantify the results.
-
Protocol 2: Gi-Coupled cAMP Accumulation Assay
This assay determines if a test compound activates GPR81 by measuring the inhibition of intracellular cyclic AMP (cAMP).
-
Cell Preparation:
-
Use a cell line stably or transiently expressing the human GPR81 receptor (e.g., CHO or HEK293 cells).
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
-
cAMP Assay Procedure:
-
Wash the cells and replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Add the test compounds at various concentrations.
-
To induce cAMP production, stimulate the cells with forskolin, an adenylyl cyclase activator. The goal is to find a forskolin concentration that produces a robust but submaximal cAMP signal.[17]
-
Incubate for a specified period (e.g., 30 minutes) at room temperature.[17]
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercial homogeneous time-resolved fluorescence (HTRF) or AlphaScreen-based cAMP assay kit.[17][18][19]
-
These assays are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[20]
-
A high level of cellular cAMP (low GPR81 activation) results in a low signal, whereas a low level of cellular cAMP (high GPR81 activation) results in a high signal.[18]
-
Calculate the IC50 value for the test compound, representing the concentration that causes 50% inhibition of the forskolin-induced cAMP accumulation.
-
Protocol 3: In Vivo Measurement of Plasma Free Fatty Acids (FFAs)
This protocol assesses the in vivo efficacy of a GPR81 agonist in a rodent model.
-
Animal Model:
-
Compound Administration:
-
Administer the test compound or vehicle control via a suitable route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection. Doses should be based on prior pharmacokinetic studies.
-
-
Sample Collection and Analysis:
-
At a predetermined time point after administration (e.g., 60 minutes), collect blood samples via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Measure the concentration of FFAs in the plasma using a commercial enzymatic colorimetric assay kit.[5]
-
-
Data Interpretation:
-
Compare the plasma FFA levels in the compound-treated group to the vehicle-treated group in wild-type mice. A significant reduction indicates an anti-lipolytic effect.
-
Confirm that the effect is GPR81-mediated by demonstrating a lack of FFA suppression in GPR81 KO mice treated with the same compound.[12][13]
-
Protocol 4: High-Throughput Screening (HTS) for GPR81 Agonists
This outlines the general steps for screening large compound libraries to identify novel GPR81 activators.
-
Assay Development and Miniaturization:
-
Develop a robust and reproducible primary assay, typically a cell-based cAMP assay (as described in Protocol 2), in a 384- or 1536-well plate format.[21]
-
Optimize assay parameters such as cell number, forskolin concentration, and incubation times to achieve a stable signal with a high signal-to-background ratio.
-
-
Pilot Screen and Validation:
-
Full-Scale HTS:
-
Screen the entire compound library at a single concentration (e.g., 10 µM).[22]
-
Identify "hits" as compounds that modulate the signal above a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
-
Hit Confirmation and Triage:
-
Re-test the primary hits to confirm their activity.
-
Perform dose-response curves to determine the potency (EC50 or IC50) of the confirmed hits.
-
Conduct counter-screens to eliminate compounds that interfere with the assay technology (e.g., fluorescent compounds) or act non-specifically.
-
Prioritize hits based on potency, efficacy, and chemical tractability for further development in secondary assays like the adipocyte lipolysis assay.[21]
-
References
- 1. Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. zen-bio.com [zen-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Plasma Free Fatty Acid Carrier Proteins in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 14. MEASUREMENT OF LIPOLYSIS PRODUCTS SECRETED BY 3T3-L1 ADIPOCYTES USING MICROFLUIDICS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of lipoic acid on lipolysis in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Identification of novel GPR81 agonist lead series for target biology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Methodological & Application
Application Notes and Protocols for GPR81 Agonist Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 81 (GPR81), also known as hydroxycarboxylic acid receptor 1 (HCAR1), is a Gi-coupled receptor for which lactate has been identified as the endogenous ligand.[1][2] Activation of GPR81 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] This signaling pathway has been shown to mediate the inhibition of lipolysis in adipocytes, making GPR81 an attractive therapeutic target for metabolic diseases such as dyslipidemia and type 2 diabetes.[4][5][6] The development of potent and selective GPR81 agonists has been a focus of research to explore its therapeutic potential beyond the transient effects of lactate.[5][7]
These application notes provide detailed protocols for the administration of synthetic GPR81 agonists in rodent models, based on published studies. The protocols and data presented herein are intended to serve as a guide for researchers investigating the physiological and pharmacological roles of GPR81.
GPR81 Agonists for In Vivo Studies
While lactate is the endogenous agonist for GPR81, its rapid metabolic turnover makes it challenging for in vivo studies.[7] Several synthetic agonists have been developed with improved potency and pharmacokinetic properties. This document focuses on two such compounds that have been characterized in rodent models:
-
3-chloro-5-hydroxybenzoic acid (CHBA) : A selective GPR81 agonist.[8]
-
AZ1 and AZ2 : Potent and selective GPR81 agonists developed by AstraZeneca.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies involving the administration of GPR81 agonists in rodent models.
Table 1: In Vitro Potency of GPR81 Agonists
| Compound | Assay | Species | EC50 | Reference |
| AZ1 | Forskolin-stimulated glycerol release | Rat (primary adipocytes) | 58 nM | [2] |
| AZ1 | Forskolin-stimulated glycerol release | Human (primary adipocytes) | 550 nM | [2] |
| Lactate | GPR81 activation | Human | 1.5 - 5 mM | [1] |
Table 2: In Vivo Administration and Efficacy of GPR81 Agonists in Rodents
| Compound | Species | Model | Route of Administration | Dose | Observed Effect | Reference |
| AZ1 | Mouse | Lean | Oral gavage | 5 and 20 µmol/kg | Dose-dependent suppression of plasma free fatty acids (FFAs) | [2] |
| AZ1 | Mouse | Diet-induced obese (DIO) | Oral gavage | 20 µmol/kg (daily for 3 weeks) | Improved insulin sensitivity | [2] |
| AZ2 | Rat | Anesthetized | Intravenous infusion | 0.9 µmol/kg/min for 15 min | Suppression of FFAs and induction of hypertension | [2] |
| AZ2 | Mouse | Wild-type and GPR81-KO | Oral gavage | 50 µmol/kg | Suppression of plasma FFAs in WT but not KO mice | [2] |
| Aminothiazole derivative | Mouse | Not specified | Intraperitoneal | Not specified | Suppression of lipolysis without cutaneous flushing | [6] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of a GPR81 Agonist in Mice for Acute Lipolysis Inhibition
This protocol is adapted from studies investigating the acute effects of GPR81 agonists on plasma free fatty acids.[2]
Materials:
-
GPR81 agonist (e.g., AZ1)
-
Vehicle (e.g., 5% mannitol)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 ml)
-
Animal balance
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Plasma FFA assay kit
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the mice for 6 hours before the administration of the compound.[2]
-
Compound Preparation: Prepare a homogenous suspension of the GPR81 agonist in the vehicle at the desired concentration. For example, to achieve a dose of 20 µmol/kg in a 25 g mouse with a dosing volume of 10 ml/kg, the concentration would be 2 mM.
-
Dosing:
-
Weigh each mouse accurately.
-
Calculate the required volume of the compound suspension for each mouse.
-
Administer the compound or vehicle via oral gavage.
-
-
Blood Collection: At a predetermined time point post-administration (e.g., 1 hour), collect blood via a suitable method (e.g., tail vein or terminal cardiac puncture) into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.
-
FFA Analysis: Measure the concentration of free fatty acids in the plasma using a commercially available kit according to the manufacturer's instructions.
Protocol 2: Chronic Oral Administration of a GPR81 Agonist in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is based on studies evaluating the long-term metabolic effects of GPR81 agonists.[2]
Materials:
-
GPR81 agonist (e.g., AZ1)
-
Vehicle
-
High-fat diet (e.g., 60% calories from fat)
-
Oral gavage supplies
-
Glucometer and glucose strips
-
Insulin assay kit
Procedure:
-
Induction of Obesity: Feed male C57BL/6 mice a high-fat diet for a specified period (e.g., 15 weeks) to induce obesity and insulin resistance.[2]
-
Compound Preparation: Prepare the GPR81 agonist in the vehicle as described in Protocol 1.
-
Chronic Dosing: Administer the compound or vehicle by oral gavage daily at a consistent time (e.g., at the beginning of the dark cycle) for the duration of the study (e.g., 3 weeks).[2]
-
Metabolic Phenotyping:
-
Oral Glucose Tolerance Test (OGTT):
-
Body Weight Monitoring: Monitor the body weight of the animals regularly throughout the study.
-
Signaling Pathways and Experimental Workflows
GPR81 Signaling Pathway
Activation of GPR81 by an agonist leads to the inhibition of adenylyl cyclase (AC) via the Gi alpha subunit. This results in a decrease in intracellular cAMP levels and subsequent reduction in Protein Kinase A (PKA) activity. In adipocytes, this cascade leads to the inhibition of hormone-sensitive lipase (HSL) and thus, a reduction in lipolysis.
Caption: GPR81 signaling cascade leading to the inhibition of lipolysis.
Experimental Workflow for In Vivo GPR81 Agonist Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel GPR81 agonist in a rodent model.
Caption: Workflow for in vivo testing of a GPR81 agonist in rodents.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 4. Synthesis and Pharmacological Properties of Silicon-Containing GPR81 and GPR109A Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel GPR81 agonist lead series for target biology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. costunolide.com [costunolide.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Measuring cAMP Inhibition Downstream of GPR81 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a Gi-coupled receptor whose endogenous ligand is lactate.[1][2] Upon activation, GPR81 initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This pathway is implicated in various physiological processes, including the regulation of lipolysis in adipocytes and potential roles in skeletal muscle metabolism and cancer biology.[2][4][5] The ability to accurately measure the GPR81-mediated inhibition of cAMP is crucial for understanding its physiological functions and for the discovery and development of novel therapeutic agents targeting this receptor.
This application note provides detailed protocols for quantifying the inhibition of cAMP production following GPR81 activation using two common, robust, and high-throughput compatible assay technologies: Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). It also includes representative data and visualizations to guide researchers in setting up and interpreting these assays.
GPR81 Signaling Pathway
Activation of GPR81 by its agonist, such as lactate, leads to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The activated Gαi subunit directly inhibits adenylyl cyclase, the enzyme responsible for converting ATP into cAMP.[6] This results in a decrease in the intracellular concentration of cAMP, a key second messenger that regulates a multitude of cellular processes through protein kinase A (PKA).[1][7] To effectively measure this decrease, especially in cells with low basal cAMP levels, it is common practice to stimulate adenylyl cyclase with forskolin.[8][9] Forskolin directly activates adenylyl cyclase, leading to a significant increase in cAMP production.[10] The inhibitory effect of GPR81 activation can then be measured as a reduction from this forskolin-stimulated cAMP level.
Experimental Protocols
Measuring the inhibition of cAMP downstream of GPR81 activation typically involves the use of competitive immunoassays. In these assays, cellular cAMP produced competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
Key Reagents and Materials
-
Cells expressing GPR81 (e.g., CHO-K1 or HEK293 cells stably transfected with GPR81)
-
Cell culture medium and supplements
-
Assay plates (e.g., white 384-well plates)
-
GPR81 agonist (e.g., L-Lactate or a specific synthetic agonist)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or AlphaScreen cAMP Assay kit)
-
Multimode plate reader capable of detecting HTRF or AlphaScreen signals
General Experimental Workflow
The general workflow for measuring GPR81-mediated cAMP inhibition involves cell stimulation, cell lysis (for some assay formats), and detection of cAMP levels.
Protocol 1: HTRF cAMP Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a technology based on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (d2).[11] In the cAMP assay, a d2-labeled cAMP tracer competes with cellular cAMP for binding to an anti-cAMP antibody labeled with Europium cryptate.[12] When the tracer binds to the antibody, FRET occurs. An increase in cellular cAMP disrupts this binding, leading to a decrease in the FRET signal.[12]
Procedure:
-
Cell Preparation:
-
Seed GPR81-expressing cells in a white 384-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight.
-
On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM).[11]
-
-
Compound Addition:
-
Add the GPR81 agonist at various concentrations to the wells.
-
Add a fixed concentration of forskolin (e.g., EC80 concentration, predetermined from a forskolin dose-response curve) to all wells except the negative control.[13]
-
Include controls: a negative control (no forskolin, no agonist) and a positive control (forskolin, no agonist).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.[14]
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the anti-cAMP-Europium cryptate and cAMP-d2.
-
Add the detection reagents to each well.[14]
-
-
Final Incubation and Plate Reading:
-
Data Analysis:
-
Calculate the 665/620 nm ratio and the Delta F% as per the manufacturer's protocol.
-
Generate a cAMP standard curve to convert the sample ratios to cAMP concentrations.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: AlphaScreen cAMP Assay
The AlphaScreen technology is based on the interaction of Donor and Acceptor beads.[15] When in close proximity, a singlet oxygen molecule produced by the Donor bead upon excitation diffuses to the Acceptor bead, triggering a chemiluminescent signal. In the cAMP assay, a biotinylated cAMP tracer is captured by a streptavidin-coated Donor bead, and an anti-cAMP antibody is conjugated to the Acceptor bead.[16] Cellular cAMP competes with the tracer for antibody binding, thus a higher cellular cAMP concentration leads to a decrease in the AlphaScreen signal.[17]
Procedure:
-
Cell Preparation:
-
Prepare GPR81-expressing cells in suspension in a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).[18]
-
-
Compound and Cell Addition:
-
In a white 384-well plate, add the GPR81 agonist at various concentrations.
-
Add a fixed concentration of forskolin to all wells except the negative control.
-
Add the cell suspension to each well (e.g., 2,000 cells/well).[19]
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.[18]
-
-
cAMP Detection:
-
Prepare the AlphaScreen detection mix containing the anti-cAMP Acceptor beads and the streptavidin-coated Donor beads with the biotinylated cAMP tracer, as per the manufacturer's protocol. The preparation of this mix should be done under subdued light.[18]
-
Add the detection mix to each well.
-
-
Final Incubation and Plate Reading:
-
Incubate the plate for 1 hour at room temperature in the dark.[15]
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
Generate a cAMP standard curve to convert the AlphaScreen signal to fmol of cAMP.[18]
-
Plot the amount of cAMP against the log of the agonist concentration and determine the IC50 value using a non-linear regression analysis.
-
Data Presentation
The following tables present illustrative data from a hypothetical experiment measuring the effect of a GPR81 agonist on forskolin-stimulated cAMP production.
Table 1: cAMP Standard Curve Data (HTRF Assay)
| cAMP Concentration (nM) | 665/620 Ratio (Mean) |
| 0 | 35000 |
| 0.17 | 32000 |
| 0.7 | 25000 |
| 2.8 | 15000 |
| 11.2 | 8000 |
| 44.7 | 4000 |
| 178.6 | 2000 |
| 714.3 | 1000 |
Table 2: GPR81 Agonist Dose-Response Data (HTRF Assay)
| Agonist Concentration (nM) | cAMP Concentration (nM) (Mean ± SD) | % Inhibition of Forskolin Response |
| 0 (Forskolin only) | 50.2 ± 3.5 | 0 |
| 0.1 | 48.5 ± 4.1 | 3.4 |
| 1 | 42.1 ± 3.8 | 16.1 |
| 10 | 25.6 ± 2.9 | 49.0 |
| 100 | 10.3 ± 1.5 | 79.5 |
| 1000 | 5.8 ± 0.9 | 88.4 |
| 10000 | 5.2 ± 0.7 | 89.6 |
| IC50 | ~10.5 nM |
Table 3: GPR81 Antagonist Data (HTRF Assay) - Inhibition of Agonist Activity
| Antagonist Concentration (nM) | cAMP Concentration (nM) with 10 nM Agonist (Mean ± SD) | % Reversal of Agonist Inhibition |
| 0 | 25.6 ± 2.9 | 0 |
| 1 | 28.9 ± 3.1 | 13.5 |
| 10 | 37.4 ± 3.5 | 48.2 |
| 100 | 46.8 ± 4.0 | 86.5 |
| 1000 | 49.1 ± 4.2 | 95.9 |
| IC50 | ~12.2 nM |
Conclusion
The measurement of cAMP inhibition downstream of GPR81 activation is a fundamental tool for studying the pharmacology and cellular function of this receptor. The HTRF and AlphaScreen assays described in this application note provide robust, sensitive, and high-throughput-compatible methods for quantifying changes in intracellular cAMP levels. By following these detailed protocols and utilizing appropriate data analysis techniques, researchers can effectively characterize the activity of GPR81 agonists and antagonists, facilitating drug discovery efforts and a deeper understanding of GPR81 signaling in health and disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Lactate inhibits lipolysis in fat cells through activation of an orphan G-protein-coupled receptor, GPR81 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of GPR81–cAMP–PKA pathway in endurance training-induced intramuscular triglyceride accumulation and mitochondrial content changes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
- 10. goldbio.com [goldbio.com]
- 11. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. youtube.com [youtube.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. revvity.com [revvity.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. resources.revvity.com [resources.revvity.com]
Application Notes: In Situ Hybridization for GPR81 mRNA Localization in Kidney
Introduction
G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is the endogenous receptor for lactate.[1][2] Once considered merely a metabolic waste product, lactate is now recognized as a critical signaling molecule ("lactormone") involved in various physiological processes, including the regulation of lipolysis, inflammation, and vascular tone.[3][4][5] In the kidney, GPR81 plays a significant role in regulating renal vascular resistance and blood pressure.[2][6] Agonism of GPR81 has been shown to increase vascular resistance in the kidney, an effect potentially mediated by the endothelin system.[2][7] Understanding the precise localization of GPR81 mRNA is crucial for elucidating its function in renal pathophysiology and for the development of targeted therapeutics.
In situ hybridization (ISH) is a powerful molecular technique that allows for the precise localization of specific nucleic acid sequences (mRNA or DNA) within the morphological context of a tissue section.[8][9] This method provides spatial information on gene expression that cannot be obtained from techniques that require tissue homogenization, such as qPCR. This application note provides a summary of GPR81 mRNA localization in the kidney and a detailed protocol for its detection using chromogenic in situ hybridization.
Localization of GPR81 mRNA in the Kidney
Studies in multiple species have localized GPR81 mRNA to the renal microvasculature.[6] ISH experiments on mouse and dog kidneys have demonstrated specific expression patterns:
-
Renal Cortex : GPR81 mRNA signal is predominantly found at the vascular pole of the glomeruli.[6][10] Expression is notable in the juxtaglomerular afferent arterioles.[6] Staining is also observed in the basal glomerular tuft.[6]
-
Renal Medulla : Positive staining for GPR81 mRNA has also been reported in the medulla of the mouse kidney.[10]
-
Cell-Specific Expression : Using fluorescence-activated cell sorting (FACS) followed by quantitative PCR, Gpr81 mRNA was found to be highly expressed in pericytes (PDGFRβ+ cells).[11] It was detected in only one of four samples of endothelial cells (CD31+) and was undetectable in renal tubule (LTL+) and macrophage (F4/80+) populations.[11] In dog kidneys, a less intense signal for GPR81 mRNA was also observed over tubular epithelial cells.[6]
Quantitative and Localization Data Summary
The following tables summarize the reported expression and localization of GPR81 mRNA in the kidney from experimental studies.
Table 1: GPR81 mRNA Localization in Kidney by In Situ Hybridization
| Species | Kidney Region | Specific Location | Signal Intensity | Reference |
| Mouse | Cortex | Vascular pole of glomeruli, afferent arterioles, basal glomerular tuft | High | [6][10] |
| Medulla | General medullary tissue | Positive | [10] | |
| Dog | Cortex | Vascular pole of glomeruli, afferent arterioles | High | [6] |
| Cortex | Tubular epithelial cells | Less intense | [6] |
Table 2: Relative Gpr81 mRNA Expression in Sorted Renal Cells (Mouse)
| Cell Type Marker | Cell Population | Gpr81 mRNA Expression Level | Reference |
| PDGFRβ+ | Pericytes | Highly Expressed | [11] |
| CD31+ | Endothelial Cells | Low / Inconsistently Detected | [11] |
| LTL+ | Renal Tubules | Undetectable | [11] |
| F4/80+ | Macrophages | Undetectable | [11] |
GPR81 Signaling Pathway
Lactate binding to GPR81 activates the coupled inhibitory G protein (Gi). The Gi-alpha subunit then dissociates and inhibits the enzyme adenylyl cyclase. This action reduces the conversion of ATP to cyclic AMP (cAMP), lowering intracellular cAMP levels and subsequently decreasing the activity of downstream effectors like Protein Kinase A (PKA).[3][12]
Caption: Canonical GPR81 signaling pathway.
Protocols
Detailed Protocol: Chromogenic In Situ Hybridization for GPR81 mRNA in Kidney Tissue
This protocol describes a non-radioactive method for detecting GPR81 mRNA in frozen kidney sections using digoxigenin (DIG)-labeled riboprobes.
I. Materials and Reagents
-
Tissue: Freshly dissected mouse or dog kidney
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant: 20% or 30% Sucrose in PBS
-
Embedding Medium: OCT compound
-
Slides: SuperFrost Plus coated slides
-
Probes: DIG-labeled antisense and sense (control) cRNA probes for GPR81
-
Reagents for Hybridization:
-
Hybridization Buffer (Formamide-based)
-
Proteinase K
-
0.1 M HCl
-
Standard Saline Citrate (SSC) buffers
-
Blocking Reagent (e.g., Roche)
-
Anti-Digoxigenin-AP (Alkaline Phosphatase) Fab fragments
-
NBT (Nitro-blue tetrazolium chloride)
-
BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt)
-
MABT Buffer (Maleic acid buffer with Tween-20)
-
-
Equipment: Cryostat, hybridization oven, humidified chambers, water baths
II. Experimental Workflow
Caption: Workflow for GPR81 mRNA in situ hybridization.
III. Step-by-Step Procedure
A. Tissue Preparation
-
Perfusion & Dissection: Perfuse the animal with ice-cold PBS to remove blood. Dissect the kidneys and remove the capsule.
-
Fixation: Immerse tissues in 4% PFA overnight at 4°C.
-
Cryoprotection: Wash tissues in PBS and then immerse in 20-30% sucrose in PBS at 4°C until the tissue sinks (typically 24-48 hours).
-
Embedding: Blot the tissue dry, embed in OCT compound in a cryomold, and freeze rapidly on dry ice or in liquid nitrogen. Store blocks at -80°C.
-
Sectioning: Cut 10-14 µm thick sections using a cryostat. Collect sections on SuperFrost Plus slides. Allow sections to air dry for 30-60 minutes and store at -80°C until use.
B. Pre-hybridization
-
Bring slides to room temperature (RT) for 30 minutes.
-
Wash in PBS for 5 minutes.
-
To improve probe penetration, treat with 0.1 M HCl for 10 minutes at RT.[13]
-
Wash 2x in PBS for 5 minutes each.
-
Incubate with Proteinase K (5-10 µg/mL in PBSTw) for 10-15 minutes at RT.[14] The exact time must be optimized to permeabilize the tissue without destroying morphology.
-
Stop the digestion by washing in PBS for 5 minutes.
-
Post-fix with 4% PFA for 15-20 minutes at RT to preserve tissue integrity.[14]
-
Wash 2x in PBS for 5 minutes each.
-
Incubate in pre-hybridization buffer for at least 1 hour at the hybridization temperature (e.g., 60-65°C) in a humidified chamber.[14]
C. Hybridization
-
Dilute the DIG-labeled GPR81 antisense probe (and sense probe for negative controls) in pre-warmed hybridization buffer. A typical concentration is 0.5-1.0 µg/mL.
-
Remove the pre-hybridization buffer from the slides.
-
Apply the probe solution to the tissue sections (~200-300 µL per slide), cover with a coverslip, and ensure there are no air bubbles.
-
Incubate overnight (16-20 hours) at 60-65°C in a humidified chamber.[15]
D. Post-Hybridization Washes
-
Carefully remove coverslips by immersing slides in 5x SSC at RT.
-
Wash in 2x SSC containing 50% formamide at 65°C for 30 minutes.
-
Wash twice in 0.2x SSC at 65°C for 30 minutes each to remove non-specifically bound probe.[15]
-
Wash briefly in MABT buffer at RT.
E. Immunological Detection
-
Blocking: Incubate slides in a blocking solution (e.g., 2% blocking reagent in MABT) for 1-2 hours at RT.
-
Antibody Incubation: Dilute the Anti-Digoxigenin-AP antibody (e.g., 1:1500 to 1:2500) in blocking solution. Apply to sections and incubate overnight at 4°C in a humidified chamber.[15]
-
Washing: Wash slides thoroughly in MABT, 3x for 10 minutes each.
F. Chromogenic Development
-
Equilibrate slides in detection buffer (e.g., NTMT: 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2) for 10 minutes.
-
Prepare the color solution by adding NBT and BCIP substrates to the detection buffer.
-
Apply the color solution to the slides and incubate in the dark at RT or 37°C.[15] Monitor the color development under a microscope (can take from 2 hours to overnight). The GPR81 mRNA signal will appear as a blue/purple precipitate.
-
Stop the reaction by washing the slides in PBS or distilled water once the desired signal-to-noise ratio is achieved.
-
(Optional) Counterstain with Nuclear Fast Red for morphological context.
-
Dehydrate the slides through an ethanol series, clear with xylene, and mount with a permanent mounting medium.
IV. Controls and Interpretation
-
Negative Control (Sense Probe): A slide hybridized with a DIG-labeled sense probe should show no specific staining. This controls for non-specific probe binding.
-
Negative Control (No Probe): A slide processed without any probe should show no signal, controlling for non-specific antibody binding or endogenous alkaline phosphatase activity.
-
Positive Control: A slide processed for a known, highly expressed housekeeping gene can validate the protocol's efficacy. Alternatively, using tissue from a GPR81-knockout mouse should result in no signal, confirming probe specificity.[6]
A positive result is indicated by the presence of a blue/purple precipitate that is localized to specific cells or structures within the kidney, consistent with the patterns described in the literature.[6][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of the metabolic sensor GPR81 in cardiovascular control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 7. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using In Situ Hybridisation to Localize Renal Gene Expression in Tissue Sections | Springer Nature Experiments [experiments.springernature.com]
- 9. Using in situ hybridisation to localize renal gene expression in tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. A sensitive method of non-radioactive in situ hybridization for mRNA localization within human renal biopsy specimens: use of digoxigenin labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A High Throughput in situ Hybridization Method to Characterize mRNA Expression Patterns in the Fetal Mouse Lower Urogenital Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Lentiviral shRNA Knockdown of GPR81 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCAR1), is a key cell-surface receptor for lactate.[1] Emerging evidence highlights the critical role of the lactate-GPR81 signaling axis in various physiological and pathological processes, including cancer metabolism, angiogenesis, and immune evasion.[2][3] In the tumor microenvironment, elevated lactate levels can activate GPR81, promoting cancer cell survival, proliferation, and metastasis.[4][5][6] Consequently, GPR81 has emerged as a promising therapeutic target for cancer and other metabolic diseases.
These application notes provide a comprehensive guide for the in vitro investigation of GPR81 function using lentiviral short hairpin RNA (shRNA)-mediated gene knockdown. Detailed protocols for lentiviral transduction, validation of knockdown, and key functional assays are presented to facilitate robust and reproducible research in this area.
GPR81 Signaling Pathway
Lactate, upon binding to GPR81, activates downstream signaling cascades. GPR81 is primarily coupled to the Gi alpha subunit of heterotrimeric G proteins.[7] This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The reduction in cAMP can modulate the activity of Protein Kinase A (PKA) and influence various cellular processes. Additionally, GPR81 activation has been shown to trigger other significant pathways, including the PI3K/Akt and Hippo-YAP signaling pathways, which are crucial for cell survival, proliferation, and angiogenesis.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tipbiosystems.com [tipbiosystems.com]
- 4. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 5. Lentiviral transduction [bio-protocol.org]
- 6. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Affinity of GPR81 Agonist 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCA1), is a Gi/o-coupled receptor primarily activated by the endogenous ligand L-lactate. Its role in metabolic regulation, particularly in the inhibition of lipolysis, has made it an attractive target for the development of therapeutics for dyslipidemia and other metabolic disorders. This document provides detailed application notes and protocols for determining the binding affinity of a known GPR81 agonist, compound 2 (3-chloro-5-hydroxybenzoic acid), using a radioligand binding assay.
GPR81 Signaling Pathway
Activation of GPR81 by an agonist, such as lactate or compound 2, leads to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to the downstream cellular effects, including the inhibition of lipolysis in adipocytes.
Caption: GPR81 signaling cascade upon agonist binding.
Quantitative Data for GPR81 Agonist 2
| Compound Name | Agonist Target | Assay Type | Potency (EC50) | Reference |
| 3-chloro-5-hydroxybenzoic acid (Compound 2) | GPR81 (HCA1) | GTPγS binding | ~16 µM | --INVALID-LINK-- |
Experimental Protocols
A definitive radioligand for GPR81 is not commercially available. Therefore, determining the binding affinity of an unlabeled agonist like compound 2 necessitates a competition binding assay. This requires a suitable radiolabeled ligand that binds to GPR81 with high affinity and specificity. In the absence of a known GPR81 radioligand, researchers would need to either develop a novel radiolabeled GPR81 ligand or use a labeled version of a known agonist.
The following protocol is a comprehensive, representative methodology for a filtration-based radioligand competition binding assay that can be adapted for GPR81 once a suitable radioligand is available.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Materials and Reagents
-
Cell Culture: HEK293 or CHO cells stably expressing human GPR81.
-
Radioligand: A suitable tritiated ([³H]) or iodinated ([¹²⁵I]) GPR81 ligand (to be determined by the researcher).
-
Test Compound: Compound 2 (3-chloro-5-hydroxybenzoic acid).
-
Non-specific Binding Control: A high concentration of a known GPR81 agonist (e.g., L-lactate or an unlabeled potent agonist).
-
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail
-
Microplate Scintillation Counter
Membrane Preparation
-
Culture GPR81-expressing cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
-
Store membrane aliquots at -80°C until use.
Competition Radioligand Binding Assay
-
Prepare serial dilutions of compound 2 in Assay Buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁴ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific binding control (e.g., 10 mM L-lactate).
-
Competition Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of each dilution of compound 2.
-
-
Incubate the plate at room temperature (or a determined optimal temperature) for 60-120 minutes to reach binding equilibrium.[2]
Filtration and Detection
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold Wash Buffer to remove unbound radioligand.[2]
-
Dry the filter mats.
-
Add scintillation cocktail to each filter circle.
-
Quantify the radioactivity retained on the filters using a microplate scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Specific Binding = Total Binding CPM - NSB CPM
-
-
Plot the percentage of specific binding against the logarithm of the concentration of compound 2.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of compound 2 that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for GPR81 (which needs to be determined in a separate saturation binding experiment).
-
-
Conclusion
This document outlines the necessary background and a detailed, adaptable protocol for determining the binding affinity of the GPR81 agonist, compound 2 (3-chloro-5-hydroxybenzoic acid). While a specific Ki value from a radioligand binding assay is not currently published, the provided EC50 value serves as a strong indicator of its potency. The experimental workflow and protocol offer a robust framework for researchers to establish a GPR81 binding assay in their laboratories, enabling the characterization of this and other novel GPR81 modulators. Careful optimization of assay conditions, particularly the choice and characterization of a suitable radioligand, will be critical for obtaining accurate and reproducible affinity data.
References
Troubleshooting & Optimization
Troubleshooting off-target effects of GPR81 agonist 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GPR81 agonist 2 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GPR81?
GPR81, also known as HCAR1, is a G-protein coupled receptor (GPCR) that is endogenously activated by lactate.[1][2][3] The canonical signaling pathway involves coupling to the Gαi subunit, which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This reduction in cAMP can subsequently suppress lipolysis in adipocytes.[4][6][7]
Q2: Are there any known non-canonical signaling pathways for GPR81?
Yes, emerging evidence suggests that GPR81 can also signal through pathways independent of cAMP inhibition. These include the activation of the PI3K/Akt-CREB pathway, which has been implicated in promoting angiogenesis in breast cancer models.[8][9] Additionally, GPR81 activation can lead to the phosphorylation of ERK1/2, which may play a role in mediating the effects of exercise on mitochondrial function in the hippocampus.[1]
Q3: What are the potential off-target effects of GPR81 agonists?
While this compound is designed for selectivity, off-target effects are a possibility and have been observed with other GPR81 agonists. One common off-target is the closely related receptor GPR109A (HCAR2), which can also be activated by some GPR81 agonists.[10][11][12] Activation of GPR109A is associated with flushing, a known side effect of niacin which also targets this receptor.[7][10] Furthermore, some studies with GPR81 agonists have reported unexpected increases in blood pressure, suggesting a potential role for GPR81 in regulating vascular resistance.[6][11][13]
Q4: How can I assess the selectivity of this compound?
To determine the selectivity of this compound, it is crucial to perform counter-screening assays against related receptors, particularly GPR109A. This can be done using cell lines expressing each receptor and measuring the agonist's potency (EC50) for activating a downstream signaling pathway (e.g., cAMP inhibition or calcium mobilization). A significant difference in potency will indicate selectivity.
Troubleshooting Guide
Issue 1: Unexpected Cellular Phenotype Observed
You observe a cellular response that is inconsistent with the known functions of GPR81 (e.g., increased cell proliferation in a non-cancerous cell line, unexpected changes in gene expression).
Possible Cause 1: Off-target activity.
-
Troubleshooting Steps:
-
Selectivity Profiling: Test this compound against a panel of related GPCRs, especially GPR109A, to determine its selectivity profile.
-
Use of a GPR81 Knockout/Knockdown Model: If available, repeat the experiment in cells where GPR81 has been genetically ablated. If the unexpected phenotype persists, it is likely due to an off-target effect.
-
Use of a Structurally Unrelated GPR81 Agonist: Compare the effects of this compound with another validated GPR81 agonist that has a different chemical scaffold. If the phenotype is only observed with agonist 2, it further points towards an off-target effect.
-
Possible Cause 2: Activation of a non-canonical GPR81 signaling pathway.
-
Troubleshooting Steps:
-
Pathway Analysis: Investigate signaling pathways other than the canonical Gαi/cAMP pathway. Perform western blots to check for phosphorylation of key proteins in pathways like PI3K/Akt and ERK/MAPK.[1][8][9]
-
Inhibitor Studies: Use specific inhibitors for PI3K, Akt, or MEK/ERK to see if the unexpected phenotype can be reversed.
-
Issue 2: Inconsistent or No Response to this compound in vitro
You are not observing the expected biological response (e.g., inhibition of lipolysis, decrease in cAMP) after treating your cells with this compound.
Possible Cause 1: Low or absent GPR81 expression in the cell model.
-
Troubleshooting Steps:
-
Verify GPR81 Expression: Confirm the expression of GPR81 in your cell line at both the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels. GPR81 expression can be low in some cell types.[2]
-
Use a Positive Control Cell Line: Utilize a cell line known to express high levels of GPR81 (e.g., 3T3-L1 adipocytes) as a positive control.
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a full dose-response experiment to ensure you are using an appropriate concentration of this compound.
-
Time-Course Experiment: The kinetics of the response may vary. Conduct a time-course experiment to identify the optimal incubation time.
-
Agonist Stability: Ensure the stability of this compound in your cell culture media under the experimental conditions.
-
Data Presentation
Table 1: Potency and Selectivity of Known GPR81 Agonists
| Compound | GPR81 EC50 | GPR109A EC50 | Selectivity (GPR109A/GPR81) | Reference |
| L-Lactate | 1.5 - 5 mM | > 10 mM | >2-7 | [2] |
| 3,5-dihydroxybenzoic acid (3,5-DHBA) | ~150 µM | > 1 mM | >6.7 | [13][14] |
| 3-chloro-5-hydroxybenzoic acid (CHBA) | ~15-22 µM | > 1 mM | >45 | [10][13][15] |
| Compound 2* | ~50-60 nM | > 10 µM | >167 | [7][13] |
*Compound 2: 4-methyl-N-(5-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-4-(2-thienyl)-1,3-thiazol-2-yl)cyclohexanecarboxamide
Experimental Protocols
Protocol 1: cAMP Measurement Assay
This protocol is for measuring changes in intracellular cAMP levels following treatment with this compound.
Materials:
-
Cells expressing GPR81
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Wash the cells once with warm PBS.
-
Add serum-free media containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells. For the control wells, add vehicle.
-
Incubate for 15-30 minutes at 37°C.
-
Stimulate the cells with a known concentration of forskolin (e.g., 10 µM) to induce cAMP production. Incubate for another 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration using the chosen assay method.
-
Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of this compound and determine the EC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: GPR81 canonical and non-canonical signaling pathways.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Lactate Mediates High-Intensity Interval Training—Induced Promotion of Hippocampal Mitochondrial Function through the GPR81-ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prevention of Cell Death by Activation of Hydroxycarboxylic Acid Receptor 1 (GPR81) in Retinal Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Pharmacological Properties of Silicon-Containing GPR81 and GPR109A Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dual Properties of Lactate in Müller Cells: The Effect of GPR81 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Dose-Response Experiments for GPR81 Agonists
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing dose-response experiments involving GPR81 agonists, such as agonist "2".
Frequently Asked Questions (FAQs)
Q1: What is GPR81 and what is its primary signaling mechanism?
GPR81, also known as Hydroxycarboxylic acid receptor 1 (HCAR1), is a G-protein coupled receptor (GPCR) for which lactate is the endogenous ligand.[1][2] Its primary and best-characterized signaling pathway is through the inhibitory G-protein, Gi.[2][3] Activation of the GPR81-Gi pathway leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]
Q2: What type of assay is most suitable for measuring GPR81 activation?
Given its Gi-coupling, the most direct functional assay is the measurement of cAMP inhibition.[6] Commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), are commonly used to quantify changes in intracellular cAMP levels.[7] Alternatively, for high-throughput screening, redirecting the Gi-coupled signal through a promiscuous or chimeric G-protein (like Gα15 or Gα16) to the Gq pathway can enable the use of calcium mobilization or IP1 accumulation assays.[7][8][9]
Q3: What is a typical effective concentration (EC50) for GPR81 agonists?
The EC50 can vary significantly depending on the agonist's chemical structure and the experimental conditions. The endogenous ligand, L-lactate, has a reported EC50 in the millimolar range (typically 1.5 to 5 mM).[2] Synthetic agonists, however, can be much more potent. For example, 3-Chloro-5-hydroxybenzoic acid (CHBA) has a reported EC50 of approximately 22 µM.[10] Novel compounds like "agonist 2" would need to be characterized to determine their specific potency.
Q4: Besides cAMP inhibition, are there other signaling pathways activated by GPR81?
Yes, while the Gi-cAMP pathway is primary, studies have shown GPR81 activation can also influence other signaling cascades. These include the PI3K/Akt pathway and the ERK1/2 pathway, which can be involved in processes like angiogenesis and cell survival.[3][11][12][13] When designing experiments, it's important to consider which downstream effects are most relevant to your research question.
GPR81 Signaling Pathways
Caption: Canonical and alternative signaling pathways for the GPR81 receptor.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Response or Weak Signal | 1. Low Receptor Expression: The cell line may not endogenously express sufficient GPR81. | - Confirm GPR81 expression via qPCR or Western Blot.- Use a cell line known to express GPR81 (e.g., adipocytes) or transiently/stably transfect your cell line with a GPR81 expression vector.[2] |
| 2. Incorrect Assay Choice: The chosen assay (e.g., calcium) may not be compatible with the primary Gi signaling pathway. | - Use a direct cAMP inhibition assay.[6]- If a calcium assay is required, co-transfect with a promiscuous Gq-family protein to reroute the signal.[7][9] | |
| 3. Suboptimal Cell Density: Too few cells will not generate a detectable signal. Too many cells can lead to a high basal signal, masking the agonist effect. | - Perform a cell titration experiment, testing a range of cell densities to find the optimal signal-to-background window.[6] | |
| 4. Insufficient Stimulation Time: The incubation time with the agonist may not be long enough to reach equilibrium. | - Run a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for maximal response.[6] | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells. | - Ensure the cell suspension is homogenous before and during plating.- Use a multichannel pipette or automated dispenser for plating. |
| 2. Pipetting Errors: Inaccurate dilution of the agonist or inconsistent addition to wells. | - Use calibrated pipettes.- Prepare a master mix of agonist dilutions.- Consider automated liquid handlers for dose-response curve setup to minimize human error.[14] | |
| 3. Edge Effects: Evaporation or temperature gradients across the plate can affect cell health and response. | - Do not use the outer wells of the plate.- Ensure proper humidity control in the incubator. | |
| Inconsistent EC50 Values | 1. Agonist Instability: The agonist may degrade in the assay buffer or adhere to plasticware. | - Prepare fresh agonist dilutions for each experiment.- Include a surfactant (e.g., 0.01% BSA or Tween-20) in the assay buffer. |
| 2. Assay Buffer Components: Serum or other components in the media can interfere with the agonist-receptor interaction. | - Perform the stimulation in a serum-free, simple buffer (e.g., HBSS with 20 mM HEPES). | |
| 3. Incomplete Dose-Response Curve: The concentration range tested is too narrow and does not capture the top and bottom plateaus of the curve. | - Expand the concentration range, typically covering at least 6 log units, to ensure a full sigmoidal curve is generated.[15] |
Experimental Protocols
Protocol: GPR81 Agonist Dose-Response using a cAMP Assay
This protocol outlines a general method for determining the potency (EC50) of a GPR81 agonist like "agonist 2" in a cell line expressing the receptor.
1. Cell Preparation and Seeding: a. Culture cells expressing GPR81 to ~80-90% confluency. b. Harvest cells using a non-enzymatic dissociation buffer to preserve receptor integrity. c. Resuspend cells in the appropriate assay buffer and perform a cell count. d. Dilute the cell suspension to the optimized density (e.g., 2,000-10,000 cells/well) and seed into a 384-well white microplate. e. Incubate the plate for the required time (e.g., 4-24 hours) to allow for cell attachment.
2. Agonist and Forskolin Preparation: a. Prepare a stock solution of GPR81 agonist 2 in a suitable solvent (e.g., DMSO). b. Perform a serial dilution of the agonist in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM). c. Prepare a solution of forskolin (an adenylyl cyclase activator) in assay buffer. The final concentration should be one that elicits ~80% of the maximal cAMP response (EC80), which must be predetermined.
3. Cell Stimulation: a. Add the GPR81 agonist dilutions to the appropriate wells. b. Immediately add the forskolin solution to all wells except the basal control wells. This co-stimulation is necessary to measure the inhibition of an elevated cAMP signal. c. Incubate the plate at 37°C for the optimized stimulation time (e.g., 30 minutes).
4. cAMP Detection (Example using HTRF): a. Following the manufacturer's instructions, prepare the HTRF lysis buffer containing the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate). b. Add the lysis/detection mix to all wells. c. Incubate the plate at room temperature for 60 minutes, protected from light. d. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
5. Data Analysis: a. Calculate the 665/620 nm ratio for each well. b. Normalize the data. Set the signal from wells with only forskolin as 100% response and the signal from basal wells (no forskolin, no agonist) as 0% response. c. Plot the normalized response against the logarithm of the agonist concentration. d. Fit the data to a four-parameter variable slope non-linear regression model to determine the EC50 value.[15]
Dose-Response Experiment Workflow
References
- 1. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of GPR81–cAMP–PKA pathway in endurance training-induced intramuscular triglyceride accumulation and mitochondrial content changes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 9. GPCR Assay Optimization With Chimeric G Proteins [sbdrugdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Lactate Receptor Positively Regulates Skeletal Muscle Mass in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of Lactate Receptor Positively Regulates Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Addressing solubility issues of GPR81 agonist 2 in vitro
Welcome to the technical support center for GPR81 agonist 2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in vitro experiments, with a primary focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound, also known as compound 1, is a potent agonist for the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[1][2][3] It also shows some activity at the GPR109A receptor.[1][3] GPR81 is the endogenous receptor for lactate and its activation is linked to the inhibition of lipolysis and other metabolic processes.[4][5][6]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1143024-28-5 | [1][2][3][7] |
| Molecular Formula | C₂₆H₂₇ClN₆O₅S₂ | [8] |
| Molecular Weight | 603.11 g/mol | [7][8] |
| hGPR81 EC₅₀ | 0.023 µM | [1][3] |
| hGPR109A EC₅₀ | 0.123 µM | [1][3] |
| Solubility | 10 mM in DMSO | [8] |
| Storage | Powder: -20°C for 3 years | [7] |
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium. Why is this happening and what can I do?
A2: This is a common issue for hydrophobic compounds. This compound is soluble in DMSO but has very low aqueous solubility.[8] When the DMSO stock is diluted into an aqueous buffer or medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final solvent mixture. This is often referred to as the 'hydrophobic effect'.[9]
To resolve this, you can:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of the agonist in your assay.
-
Decrease the final DMSO concentration: While counterintuitive, ensuring the final DMSO concentration is as low as possible (typically ≤ 0.5%) can sometimes help, as high concentrations of organic solvents can also be toxic to cells.[10]
-
Use a multi-step dilution protocol: Instead of diluting directly into the medium, try a step-wise dilution. A protocol involving pre-warming fetal bovine serum (FBS) and diluting the compound in the serum before the final dilution in the medium can improve solubility for some hydrophobic compounds.[9]
-
Utilize co-solvents or surfactants: If dilution methods fail, consider using biocompatible co-solvents like PEG400 or non-ionic surfactants like Tween 80 at low concentrations in your final assay medium.[10][11] Always run a vehicle control with the co-solvent/surfactant alone to check for effects on your cells.
Q3: What is the primary signaling pathway activated by GPR81?
A3: GPR81 is predominantly coupled to the Gαi subunit of heterotrimeric G-proteins.[12] Upon agonist binding, Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] This reduction in cAMP is responsible for many of the downstream effects of GPR81 activation, such as the inhibition of lipolysis in adipocytes.[4]
In some cell types, GPR81 activation can also trigger non-canonical signaling pathways, such as the PI3K/Akt/CREB pathway, which has been implicated in angiogenesis and cell survival.[14][15]
Visualization: GPR81 Signaling Pathways
Caption: GPR81 canonical (solid lines) and non-canonical (dashed lines) signaling pathways.
Q4: What in vitro assays are commonly used to measure the activity of this compound?
A4: The most common in vitro assays to confirm the activity of GPR81 agonists include:
-
cAMP Measurement Assays: Since GPR81 activation inhibits adenylyl cyclase, a decrease in intracellular cAMP levels is a direct readout of receptor activation. These assays are typically performed in cells overexpressing GPR81.[12][16]
-
Lipolysis Assays: In adipocyte cell lines like 3T3-L1, GPR81 activation inhibits the breakdown of triglycerides. This can be measured by quantifying the release of glycerol or free fatty acids into the cell culture medium.[4][17]
-
Western Blotting: To investigate downstream signaling, western blotting can be used to measure the phosphorylation status of key proteins like Akt and CREB.[5][6][14][15]
Troubleshooting Guide
Problem: My compound precipitates out of solution during my experiment.
Visualization: Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for addressing solubility issues with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
This compound is reported to be soluble in DMSO at 10 mM.[8]
-
To prepare a 10 mM stock, dissolve 6.03 mg of this compound (MW = 603.11) in 1 mL of high-quality, anhydrous DMSO.
-
Vortex thoroughly. If dissolution is slow, gentle warming in a 37°C water bath can be applied.[18]
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
Pre-warm your cell culture medium (e.g., DMEM) to 37°C.
-
Perform serial dilutions of your DMSO stock solution to an intermediate concentration.
-
To minimize precipitation, add the agonist to the medium dropwise while gently vortexing or swirling the tube.
-
Crucially, ensure the final concentration of DMSO in your assay does not exceed a level toxic to your cells (typically <0.5%).
-
Data Presentation: Recommended Dilution Series for Cell Culture
| Stock Conc. | Final DMSO Conc. | Max. Agonist Conc. | Dilution Factor | Notes |
| 10 mM | 0.5% | 50 µM | 1:200 | Suitable for high concentration screening. |
| 10 mM | 0.1% | 10 µM | 1:1000 | Recommended for most cell-based assays. |
| 1 mM | 0.1% | 1 µM | 1:1000 | Use a diluted stock for lower concentration ranges. |
Protocol 2: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol is adapted from commercially available kits and published methods.[4][17][19][20]
-
Cell Culture:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate according to standard protocols. Differentiation is typically observed by the accumulation of lipid droplets.
-
-
Assay Procedure:
-
Wash differentiated adipocytes twice with a wash buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Starve the cells for 2 hours in assay buffer (e.g., KRH buffer with 2% BSA).
-
Prepare your this compound working solutions and controls (vehicle, positive control like isoproterenol to stimulate lipolysis).
-
Add the compounds to the wells. To measure the inhibitory effect of the GPR81 agonist, co-incubate with a lipolysis-stimulating agent like isoproterenol (100 nM final concentration) or forskolin.
-
Incubate the plate at 37°C for 1-3 hours.
-
Carefully collect the supernatant (cell culture medium) for analysis.
-
-
Glycerol Measurement:
-
Quantify the amount of glycerol released into the supernatant using a commercial colorimetric or fluorometric glycerol assay kit.
-
Prepare a standard curve using the provided glycerol standard.
-
Measure the absorbance or fluorescence according to the kit manufacturer's instructions. A decrease in glycerol release in the presence of this compound indicates an inhibitory effect on lipolysis.
-
Protocol 3: Gαi-Coupled cAMP Assay
This protocol is a general guide for using commercial kits to measure GPR81-mediated inhibition of cAMP.[12][16][21][22]
-
Cell Preparation:
-
Use a cell line stably expressing human GPR81 (e.g., CHO-K1 cells).
-
Plate the cells in a 384-well or 96-well assay plate and incubate to allow for cell attachment.
-
-
Assay Procedure:
-
Remove culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
To measure the Gαi-mediated inhibition, stimulate adenylyl cyclase with a sub-maximal concentration of forskolin.
-
Immediately add your this compound at various concentrations. Include a vehicle control and a forskolin-only control.
-
Incubate at room temperature or 37°C for the time recommended by the assay kit manufacturer (e.g., 30-60 minutes).
-
-
cAMP Detection:
-
Lyse the cells and detect cAMP levels using the reagents provided in your chosen kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Generate a cAMP standard curve to quantify the amount of cAMP produced.
-
A dose-dependent decrease in the forskolin-stimulated cAMP signal upon addition of this compound indicates receptor activation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. arctomsci.com [arctomsci.com]
- 4. zen-bio.com [zen-bio.com]
- 5. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NB-64-40676-100mg | this compound [1143024-28-5] Clinisciences [clinisciences.com]
- 8. This compound - Immunomart [immunomart.org]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Antibody-mediated delivery of chimeric protein degraders which target estrogen receptor alpha (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. saibou.jp [saibou.jp]
- 20. researchgate.net [researchgate.net]
- 21. resources.revvity.com [resources.revvity.com]
- 22. resources.revvity.com [resources.revvity.com]
Technical Support Center: Mitigating GPR81 Agonist-Induced Hypertensive Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hypertensive effects during experiments with GPR81 agonists.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in blood pressure in our animal models after administering a novel GPR81 agonist. Is this a known side effect?
A1: Yes, agonist-induced hypertension is a recognized on-target effect of GPR81 activation. Studies have consistently shown that various GPR81 agonists induce a robust hypertensive response in rodents and dogs.[1][2][3] This effect is absent in GPR81-deficient mice, confirming its dependence on the receptor.[1][4]
Q2: What is the underlying mechanism of GPR81 agonist-induced hypertension?
A2: The hypertensive effect is primarily mediated by an increase in renal vascular resistance.[1][3] GPR81 is expressed in the microcirculation of the kidney, particularly in the afferent arterioles.[1][3] Activation of GPR81 in these vessels is believed to stimulate the endothelin system, a potent vasoconstrictor.[1][5][6] The signaling pathway involves a Gi-coupled protein, leading to a decrease in intracellular cAMP.[1][5][7]
Q3: How can we mitigate or block the hypertensive effects of GPR81 agonists in our experiments?
A3: The hypertensive effects can be substantially prevented by the pharmacological antagonism of endothelin receptors.[1][3][8] The dual ET-A/B receptor antagonist, bosentan, has been shown to be effective.[8] Additionally, nonselective α-adrenoceptor antagonists like phentolamine can also reduce the pressor effect.[8]
Q4: We are not observing the expected hypertensive effect with our GPR81 agonist. What could be the issue?
A4: Several factors could contribute to this:
-
Agonist Potency and Dose: Ensure the agonist has sufficient potency and is administered at an effective dose. Refer to dose-response studies for similar compounds.
-
Route of Administration: The route of administration (e.g., intravenous, oral, intraperitoneal) can significantly impact the pharmacokinetic and pharmacodynamic profile of the agonist.[1][9]
-
Animal Model: The hypertensive response has been documented in Wistar rats, mice, and dogs.[1][2][3] Ensure your chosen model is appropriate.
-
Anesthesia: If using anesthetized animals, the choice of anesthetic can influence cardiovascular parameters.[10]
-
Experimental Technique: Inaccurate blood pressure measurement can lead to erroneous results. Ensure proper calibration of equipment and correct surgical procedures for catheter placement.[10]
Q5: Are there any GPR81 agonists that do not cause hypertension?
A5: While hypertension is a common on-target effect, the development of GPR81 agonists is an active area of research.[11][12] Some studies have focused on developing selective agonists that may have a reduced side-effect profile, such as avoiding cutaneous flushing, a side effect associated with GPR109a, a related receptor.[9][13] However, completely decoupling the anti-lipolytic effects from the hypertensive effects remains a challenge.
Troubleshooting Guides
Issue 1: Unexpectedly High Hypertensive Response
| Potential Cause | Troubleshooting Step |
| Agonist Overdose | Review the dose-response curve for your agonist. If unavailable, perform a dose-titration study to find the optimal dose that balances efficacy with manageable side effects. |
| Animal Sensitivity | Individual animals or strains may exhibit varying sensitivity. Ensure consistent use of the same strain and supplier. Consider using a lower starting dose. |
| Interaction with Anesthesia | Certain anesthetics can potentiate hypertensive effects. Review the literature for the most appropriate anesthetic for cardiovascular studies in your chosen animal model.[10] |
| Mitigation Strategy | Pre-treat animals with an endothelin receptor antagonist like bosentan (15 mg/kg i.v. in rats) or a nonselective α-adrenoceptor antagonist like phentolamine (10 mg/kg i.v. in rats) to block the pressor effect.[8] |
Issue 2: Inconsistent or Non-Reproducible Hypertensive Effects
| Potential Cause | Troubleshooting Step |
| Inconsistent Agonist Preparation | Ensure the agonist is fully dissolved and the vehicle is appropriate for the chosen route of administration. Prepare fresh solutions for each experiment. |
| Variability in Surgical Procedure | For invasive blood pressure monitoring, standardize the catheter placement and ensure the animal is hemodynamically stable before agonist administration.[10] |
| Inaccurate Blood Pressure Measurement | Calibrate the pressure transducer before each experiment. Ensure there are no air bubbles in the catheter line. For non-invasive methods, ensure proper cuff placement and animal acclimatization.[10][14] |
| Animal Stress | For conscious animal studies using telemetry, allow for a sufficient recovery period after surgery (at least 2 weeks for mice) and acclimatize the animals to the experimental environment to minimize stress-induced blood pressure fluctuations.[1][4] |
Quantitative Data Summary
Table 1: Hypertensive Effects of GPR81 Agonists in Animal Models
| Agonist | Animal Model | Dose & Route | Change in Mean Arterial Pressure (MAP) | Change in Renal Vascular Resistance | Reference |
| AZ2 | Anesthetized Wistar Rat | 0.9 µmol/kg/min i.v. for 15 min | ~15% increase from baseline | Not specified in this study | [1] |
| CHBA | Anesthetized Wistar Rat | 10 µmol/kg/min i.v. for 15 min | ~10% increase from baseline | Not specified in this study | [1] |
| AZ2 | Conscious WT Mouse | 50 µmol/kg oral, once daily for 4 days | ~5 mmHg increase (24h average) | Not specified in this study | [1][4] |
| AZ2 | Anesthetized Dog | 5.5 to 550 nmol/kg/min i.v. (escalating doses) | Dose-dependent increase | Dose-dependent increase | [1][2][15] |
| AZ'5538 | Anesthetized C57BL/6J Mouse | 1 µmol/kg/min i.v. for 15 min | Peak increase of 13±4 mmHg (SBP) and 11±3 mmHg (DBP) | Significant increase | [16][17] |
Table 2: Mitigation of AZ2-Induced Hypertensive Effects in Anesthetized Wistar Rats
| Treatment | Dose & Route | Effect on AZ2-Induced MAP Increase | Reference |
| Bosentan | 15 mg/kg i.v. (pre-treatment) | Substantially prevented the pressor effect | [8] |
| Phentolamine | 10 mg/kg i.v. (pre-treatment) | Substantially prevented the pressor effect | [8] |
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in Anesthetized Rats
Objective: To measure the acute hypertensive effects of a GPR81 agonist.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Anesthetic (e.g., urethane/ketamine/xylazine or pentobarbital sodium)[10]
-
Surgical instruments for cannulation
-
Catheters (e.g., PE50)
-
Pressure transducer and data acquisition system
-
GPR81 agonist and vehicle
-
Infusion pump
Procedure:
-
Anesthetize the rat following approved institutional protocols.
-
Perform a tracheotomy to ensure a clear airway.
-
Insert a catheter into the carotid artery for blood pressure measurement and connect it to a pressure transducer.
-
Insert a catheter into the jugular vein for intravenous infusion of the GPR81 agonist or vehicle.
-
Allow the animal to stabilize for at least 2 hours.[8]
-
Record a stable baseline blood pressure for 10-15 minutes.
-
Infuse the GPR81 agonist or vehicle at the desired dose and rate.
-
Continuously monitor and record the mean arterial pressure (MAP) and heart rate (HR) throughout the infusion and for a designated period afterward.
-
To investigate mitigation strategies, administer the antagonist (e.g., bosentan) prior to the baseline recording period.[8]
Protocol 2: Measurement of Renal Vascular Resistance in Anesthetized Dogs
Objective: To assess the effect of a GPR81 agonist on renal hemodynamics.
Materials:
-
Beagle dogs (or other appropriate breed)
-
Anesthesia and ventilation equipment
-
Surgical instruments
-
Flow probe (e.g., Doppler ultrasonic)
-
Catheters for blood pressure monitoring and drug infusion
-
Data acquisition system
Procedure:
-
Anesthetize and ventilate the dog according to institutional guidelines.
-
Surgically expose the left renal artery and place a flow probe around it to measure renal blood flow.
-
Insert catheters into a femoral artery for systemic blood pressure measurement and a femoral vein for drug infusion.
-
Allow the animal to stabilize.
-
Record baseline measurements of MAP, HR, and renal blood flow.
-
Administer the GPR81 agonist intravenously, often in escalating doses.[2][15]
-
Continuously record all hemodynamic parameters.
-
Calculate renal vascular resistance as the ratio of mean arterial pressure to renal blood flow.
Visualizations
References
- 1. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 3. Involvement of the metabolic sensor GPR81 in cardiovascular control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 5. Endothelin-1 Mediates the Systemic and Renal Hemodynamic Effects of GPR81 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 9. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of novel GPR81 agonist lead series for target biology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. researchgate.net [researchgate.net]
Overcoming challenges in developing selective GPR81 agonists
Welcome to the technical support center for researchers engaged in the development of selective GPR81 agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during discovery and preclinical development.
Section 1: Screening and Assay Development
This section focuses on overcoming hurdles in the initial phases of agonist discovery, from high-throughput screening to assay validation.
Q1: My high-throughput screening (HTS) campaign for GPR81 agonists is yielding a low hit rate. What are the critical parameters to optimize?
A1: A low hit rate in an HTS campaign for GPR81 can stem from several factors related to assay design and execution. GPR81 is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP). The endogenous ligand, lactate, has a relatively low potency (EC50 in the millimolar range), which can make assay development challenging.[1]
Troubleshooting Steps:
-
Cell Line Optimization: Ensure the stable expression and functional coupling of GPR81 in your chosen cell line (e.g., CHO, HEK293). Verify receptor expression levels via qPCR or Western blot.
-
Assay Window: The signal-to-background ratio (assay window) is critical. To maximize it in a cAMP assay, stimulate adenylyl cyclase with a low concentration of forskolin. You may need to titrate forskolin to find a concentration that yields a robust signal without masking the inhibitory effect of a potential agonist.
-
Positive Control: Use a known agonist as a positive control. While lactate has low potency, compounds like 3-chloro-5-hydroxybenzoic acid can serve as a more potent control to validate assay performance.[2]
-
Compound Concentration: Screen at a sufficiently high concentration (e.g., 10-30 µM) to identify even weak initial hits, which can be optimized later.
-
Assay Technology: Consider the sensitivity of your cAMP detection method. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used and offer high sensitivity.
Experimental Protocol: Forskolin Titration for cAMP Assay Optimization
-
Cell Plating: Seed CHO cells stably expressing human GPR81 in a 384-well plate at a density of 5,000 cells/well and incubate overnight.
-
Forskolin Dilution: Prepare a serial dilution of forskolin in assay buffer (e.g., HBSS with 0.1% BSA) ranging from 0.1 µM to 30 µM.
-
Incubation: Remove media from cells, add 10 µL of assay buffer, and then add 5 µL of the forskolin dilutions. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Add 5 µL of TR-FRET cAMP detection reagents (lysis buffer and antibody conjugate) according to the manufacturer's protocol.
-
Reading: Incubate for 60 minutes and read the plate on a TR-FRET compatible reader.
-
Analysis: Plot the TR-FRET ratio against the forskolin concentration to determine the EC80, which is often a suitable concentration for the screening assay.
Q2: How do I set up a functional assay to measure GPR81 activation? What are the common readouts?
A2: The canonical signaling pathway for GPR81 involves coupling to a Gi protein, which inhibits adenylyl cyclase and reduces intracellular cAMP levels.[3][4][5] Therefore, the most direct functional assays measure this decrease in cAMP.
Common Functional Assays:
-
cAMP Assays: These are the gold standard. A test compound is added along with a stimulant of adenylyl cyclase (like forskolin). A true agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels.
-
GTPγS Binding Assays: This assay measures the direct activation of the G-protein. An agonist promotes the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi subunit. This is a more proximal measure of receptor activation.
-
Downstream Pathway Reporter Assays: While less direct, reporter assays linked to downstream signaling elements, such as CREB (cAMP response element-binding protein), can be used.[6][7] GPR81 activation would lead to reduced CREB phosphorylation.[8]
Data Presentation: Comparing Assay Readouts
| Assay Type | Principle | Pros | Cons |
| cAMP Assay (TR-FRET) | Measures agonist-induced inhibition of forskolin-stimulated cAMP production. | High-throughput, robust, direct pathway readout. | Indirect stimulation with forskolin is required. |
| [³⁵S]GTPγS Binding | Measures agonist-stimulated binding of [³⁵S]GTPγS to Gαi in cell membranes. | Measures direct G-protein activation. | Requires radioactivity, lower throughput. |
| pCREB Western Blot | Measures the phosphorylation of CREB, a downstream target of the cAMP/PKA pathway. | Measures a physiological downstream event. | Low throughput, semi-quantitative. |
Visualization: GPR81 Canonical Signaling Pathway
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The role of GPR81–cAMP–PKA pathway in endurance training-induced intramuscular triglyceride accumulation and mitochondrial content changes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
Cell line selection for reproducible GPR81 signaling assays
This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting cell lines and conducting reproducible GPR81 signaling assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by GPR81?
A1: GPR81, also known as HCAR1, is a G-protein coupled receptor that primarily signals through the inhibitory G-protein subunit, Gαi.[1][2] Activation of GPR81 by its endogenous ligand, lactate, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3][4][5] This reduction in cAMP subsequently inhibits the activity of Protein Kinase A (PKA).[3][6]
Q2: Which cell lines are suitable for GPR81 signaling assays?
A2: The choice of cell line depends on whether you require endogenous or recombinant expression of GPR81.
-
Recombinant Expression: HEK293 and CHO-K1 cells are common choices for stable or transient overexpression of GPR81.[7][8] These cell lines generally have low endogenous GPR81 expression, providing a clean background for characterizing receptor function.
-
Endogenous Expression: Many cancer cell lines, particularly those with a highly glycolytic phenotype, express GPR81.[9][10][11] Examples include breast cancer (MDA-MB-231), colon cancer (HT-29), and pancreatic cancer cell lines.[9][10][12] Adipocytes and skeletal muscle cells also endogenously express GPR81.[13][14]
Q3: What are the key considerations when selecting a cell line?
A3: Key considerations include:
-
Expression Level: Ensure the cell line expresses sufficient GPR81 to generate a detectable signal. This can be confirmed by qPCR or Western blot.
-
Signaling Integrity: The cell line must possess the necessary downstream signaling components (e.g., Gαi proteins, adenylyl cyclase) to produce a functional response.
-
Assay Compatibility: The chosen cell line should be amenable to the specific assay format (e.g., adherent for imaging, robust enough for suspension assays).
-
Background Signal: For cAMP assays, the basal level of cAMP production should be low enough to detect a significant decrease upon GPR81 activation.
Q4: What are the standard agonists and antagonists for GPR81?
A4:
-
Agonists: L-Lactate is the primary endogenous agonist.[15][16] Several synthetic agonists have also been identified, including 3,5-dihydroxybenzoic acid (3,5-DHBA) and 3-chloro-5-hydroxybenzoic acid (CHBA).[15][16][17]
-
Antagonists: The compound 3-hydroxy-butyrate (3-OBA) has been cited in some literature as a GPR81 antagonist.[12][17] However, its specificity is debated, and there is evidence suggesting it is not a direct antagonist of GPR81 but rather a ligand for a different receptor, HCAR2 (GPR109A).[18] Therefore, results obtained using 3-OBA should be interpreted with caution and validated with other methods like siRNA or shRNA knockdown.[18]
Troubleshooting Guides
Problem 1: No or Low Signal in a cAMP Inhibition Assay
Q: I am not observing a decrease in cAMP levels after applying a GPR81 agonist. What could be the cause?
A: This is a common issue that can stem from several factors. Follow this guide to troubleshoot the problem.
-
Step 1: Verify GPR81 Expression
-
Question: Have you confirmed that your chosen cell line expresses functional GPR81 at the cell surface?
-
Action: Perform qPCR or Western blot to confirm GPR81 mRNA and protein expression. Use flow cytometry with an anti-GPR81 antibody to verify surface expression.
-
-
Step 2: Check Agonist Potency and Concentration
-
Question: Is your agonist active and used at an appropriate concentration?
-
Action: L-Lactate typically activates GPR81 in the millimolar range.[15] Prepare fresh agonist solutions for each experiment. Perform a dose-response curve to ensure you are using a concentration at or above the EC50.
-
-
Step 3: Assess Basal cAMP Levels
-
Question: Are your basal cAMP levels high enough to detect a reduction?
-
Action: GPR81 inhibits adenylyl cyclase. To see a signal, you need a stimulated level of cAMP to inhibit. Pre-treat cells with a stimulant like forskolin to elevate basal cAMP levels before adding the GPR81 agonist.[4][19] Optimize the forskolin concentration to produce a robust but not saturating signal.
-
-
Step 4: Evaluate Cell Health and Density
-
Question: Are the cells healthy and plated at the correct density?
-
Action: Ensure cells are within a healthy passage number and exhibit normal morphology. Optimize cell seeding density; too few cells will produce a weak signal, while too many can lead to artifacts.[19]
-
-
Step 5: Review Assay Protocol
-
Question: Is the assay protocol, particularly incubation times and reagent concentrations, optimized?
-
Action: Ensure sufficient incubation time for the agonist to stimulate the receptor. Verify that the components of your cAMP detection kit are not expired and are prepared correctly.[20]
-
Problem 2: High Background or High Variability
Q: My assay results show high background signal or significant variability between replicate wells. How can I resolve this?
A: High background and variability can obscure real results. Consider the following points.
-
High Background:
-
Cause: Contamination of reagents or cell culture.
-
Solution: Use fresh, sterile buffers and media. Ensure cell cultures are free from contamination.[21]
-
Cause: Non-specific binding in the assay.
-
Solution: Include appropriate blocking agents in your assay buffer. Ensure that the detection antibody is specific.
-
Cause: Assay plate issues.
-
Solution: For luminescence or fluorescence assays, use opaque white plates to prevent well-to-well crosstalk and reduce background.[21]
-
-
High Variability:
-
Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding. Edge effects can be minimized by not using the outer wells of the plate.[22]
-
Cause: Pipetting errors during reagent addition.
-
Solution: Use calibrated pipettes and be consistent with your technique. Add reagents to all wells in the same order and with similar timing.
-
Cause: Temperature fluctuations.
-
Solution: Ensure the plate is incubated at a stable, uniform temperature. Avoid placing plates in areas with drafts or uneven heating.[20]
-
Quantitative Data Summary
Table 1: GPR81 Expression in Common Cell Lines
| Cell Line | Tissue of Origin | GPR81 Expression Level | Reference |
| HEK293/HEK293T | Human Embryonic Kidney | Low/Negligible (used for recombinant expression) | [23][24] |
| CHO-K1 | Chinese Hamster Ovary | Low/Negligible (used for recombinant expression) | [7][19] |
| HT-29 | Human Colon Cancer | High | [12] |
| MDA-MB-231 | Human Breast Cancer | High | [9] |
| BxPC3 | Human Pancreatic Cancer | High | [10] |
| C2C12 | Mouse Myoblast | Moderate (inducible by lactate) | [25] |
Table 2: Potency of Common GPR81 Agonists
| Agonist | Type | Typical EC50 Range | Reference |
| L-Lactate | Endogenous | 1-5 mM | [15][16] |
| 3,5-DHBA | Synthetic | 100-500 µM | [17][26] |
| CHBA | Synthetic | ~50 nM (in MIN6 cells) | [6][15] |
Experimental Protocols
Protocol 1: GPR81-Mediated cAMP Inhibition Assay
This protocol describes a method to measure GPR81-mediated inhibition of forskolin-stimulated cAMP production in a stably transfected CHO-K1 cell line.
Materials:
-
CHO-K1 cells stably expressing human GPR81
-
Culture Medium: F-12K Medium, 10% FBS, 1% Penicillin-Streptomycin
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 1 mM IBMX
-
Forskolin solution
-
GPR81 agonist (e.g., L-Lactate)
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or luminescence-based)
-
Opaque white 96-well or 384-well plates
Methodology:
-
Cell Plating: a. Culture CHO-K1-GPR81 cells to ~80-90% confluency. b. Harvest cells and resuspend in culture medium to achieve a homogenous single-cell suspension. c. Seed cells into an opaque white 96-well plate at an optimized density (e.g., 10,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
Assay Preparation: a. Prepare agonist and forskolin dilutions in Stimulation Buffer. A typical forskolin concentration for sub-maximal stimulation is 1-5 µM. b. Gently aspirate the culture medium from the wells and wash once with 100 µL of pre-warmed PBS.
-
Cell Stimulation: a. Add 50 µL of Stimulation Buffer containing the desired concentration of forskolin to all wells (except for negative controls). b. Immediately add 50 µL of Stimulation Buffer containing the GPR81 agonist at various concentrations (or vehicle for control wells). c. Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: a. Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit. This typically involves adding a lysis buffer containing detection reagents. b. Incubate for the recommended time (e.g., 60 minutes at room temperature).
-
Data Analysis: a. Read the plate on a compatible plate reader. b. Normalize the data to the forskolin-only control (0% inhibition) and a non-stimulated control (100% inhibition). c. Plot the percent inhibition against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Lactate Release/Uptake Assay
This protocol measures changes in extracellular lactate concentration as an indicator of cellular metabolic activity, which can be modulated by GPR81 signaling.
Materials:
-
Cells of interest (e.g., HT-29)
-
Culture Medium
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Lactate Assay Kit (colorimetric or fluorometric)
-
96-well plate for cell culture
-
96-well plate for assay readout
Methodology:
-
Cell Plating: a. Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer on the day of the assay. Incubate overnight.
-
Cell Treatment: a. On the day of the assay, remove the culture medium. b. Wash the cells gently with 100 µL of pre-warmed Assay Buffer. c. Add 100 µL of Assay Buffer containing the treatment compounds (e.g., GPR81 modulators, metabolic inhibitors). d. Incubate for the desired time period (e.g., 1-24 hours) at 37°C.
-
Sample Collection: a. After incubation, carefully collect 20 µL of the supernatant from each well and transfer to a new 96-well plate for the lactate measurement. b. The remaining cells can be lysed to measure total protein or cell number for normalization.
-
Lactate Measurement: a. Perform the lactate assay on the collected supernatants according to the kit manufacturer's instructions.[27] This typically involves: i. Preparing a standard curve using the provided lactate standards. ii. Adding a reaction mixture containing lactate oxidase and/or lactate dehydrogenase to all samples and standards.[27] iii. Incubating for 30 minutes at 37°C.
-
Data Analysis: a. Measure the absorbance or fluorescence on a microplate reader. b. Calculate the lactate concentration in each sample by interpolating from the standard curve. c. Normalize the lactate concentration to the cell number or total protein content in the corresponding well.
Visualizations
Caption: GPR81 canonical signaling pathway.
Caption: Experimental workflow for a GPR81 cAMP assay.
Caption: Troubleshooting logic for low signal.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of GRP81 as a metabolic sensor and inflammatory mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of GPR81-cAMP-PKA pathway in endurance training-induced intramuscular triglyceride accumulation and mitochondrial content changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of cAMP-PKA Pathway in Lactate-Induced Intramuscular Triglyceride Accumulation and Mitochondria Content Increase in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. HEK293/Human GPR75 Stable Cell Line | ACROBiosystems [acrobiosystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual Blockade of Lactate/GPR81 and PD-1/PD-L1 Pathways Enhances the Anti-Tumor Effects of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 16. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of G Protein‐Coupled Receptor 81 (GPR81) Protects Against Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | 3-OBA Is Not an Antagonist of GPR81 [frontiersin.org]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Alpha Troubleshooting Tables | Revvity [revvity.com]
- 21. goldbio.com [goldbio.com]
- 22. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Signaling profiles in HEK 293T cells co-expressing GLP-1 and GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Dual Properties of Lactate in Müller Cells: The Effect of GPR81 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. protocols.io [protocols.io]
Interpreting unexpected phenotypes in GPR81 knockout mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR81 knockout mice. Our goal is to help you interpret unexpected phenotypes and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of GPR81 and where is it expressed?
GPR81, also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a G-protein coupled receptor (GPCR) whose endogenous ligand is lactate.[1][2] It is most abundantly expressed in adipose tissue, but is also found in skeletal muscle, brain, liver, kidney, and spleen.[3][4][5][6] In adipocytes, its primary role is to inhibit lipolysis in response to lactate.[3][4]
Q2: What is the expected metabolic phenotype of GPR81 knockout mice?
The most well-characterized phenotype of GPR81 knockout mice is the loss of lactate-stimulated inhibition of lipolysis.[4] Under baseline conditions, fasting plasma free fatty acid (FFA) levels are generally similar between wild-type (WT) and GPR81 knockout mice.[7] However, the knockout mice are resistant to the FFA-lowering effects of GPR81 agonists.[7]
Q3: What are some unexpected phenotypes observed in GPR81 knockout mice?
While the primary expected phenotype relates to lipolysis, several studies have reported unexpected phenotypes in GPR81 knockout mice, highlighting the diverse roles of this receptor:
-
Resistance to Tumor-Induced Cachexia: GPR81 knockout mice have shown resistance to weight loss and muscle wasting associated with certain types of cancer.[8][9]
-
Altered Blood Pressure Regulation: While baseline cardiovascular parameters like mean arterial pressure and heart rate appear normal in GPR81 knockout mice, they are resistant to the hypertensive effects induced by GPR81 agonists in wild-type animals.[7][10] This suggests a role for GPR81 in cardiovascular control, potentially through the endothelin system.[10][11]
-
Developmental Brain Angiogenesis: GPR81 has been implicated in the development of blood vessels in the brain and may play a protective role after hypoxic-ischemic brain injury.[12]
-
Body Weight Regulation: One study reported that while lactate administration can decrease body weight, this effect was independent of GPR81, suggesting other pathways are involved in this response.[13]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with GPR81 knockout mice.
Issue 1: No discernible difference in baseline metabolic parameters between WT and GPR81 knockout mice.
-
Possible Cause: This is often the expected outcome. Under standard housing and feeding conditions, the absence of GPR81 may not lead to significant changes in baseline body weight, glucose tolerance, or fasting FFA levels.[7]
-
Troubleshooting Steps:
-
Challenge the System: The phenotype of GPR81 knockout mice often becomes apparent under specific metabolic challenges. Consider experimental conditions that elevate lactate levels, such as high-intensity exercise or specific diets.
-
Pharmacological Intervention: Use a GPR81-specific agonist to confirm the knockout. In WT mice, the agonist should suppress FFA levels, while this effect will be absent in knockout mice.[7][14]
-
Verify Genotype and Protein Expression: Ensure the knockout is complete by re-verifying the genotype using PCR and confirming the absence of GPR81 protein via Western blot or immunohistochemistry in relevant tissues (e.g., adipose tissue).
-
Issue 2: Unexpected neurological or cardiovascular phenotypes are observed.
-
Possible Cause: GPR81 is expressed in the brain and vascular system, and its role in these tissues is an active area of research.[2][6][7][12] Observed phenotypes may be valid but previously uncharacterized functions of GPR81.
-
Troubleshooting Steps:
-
Comprehensive Phenotyping: Conduct a more detailed analysis of the observed phenotype. For cardiovascular phenotypes, this could include continuous blood pressure monitoring via telemetry. For neurological phenotypes, consider behavioral tests, electrophysiology, or detailed histological analysis of the brain.
-
Tissue-Specific Analysis: Investigate GPR81 expression in the specific cells or tissues related to the unexpected phenotype (e.g., specific brain regions, endothelial cells).
-
Literature Review: Continuously monitor the scientific literature for new findings on the extra-adipose functions of GPR81.
-
Issue 3: Difficulty in replicating published findings.
-
Possible Cause: Experimental conditions can significantly influence outcomes. Factors such as mouse strain, age, sex, diet, and housing conditions can all contribute to variability.
-
Troubleshooting Steps:
-
Standardize Protocols: Carefully review and standardize your experimental protocols with those of the published study. Pay close attention to the details of animal handling, diet composition, and timing of measurements.
-
Positive and Negative Controls: Ensure you are using appropriate positive and negative controls in all your experiments. For PCR genotyping, this includes DNA from a confirmed heterozygote, a wild-type, and a no-template control.[15][16]
-
Data Presentation
Table 1: Summary of Expected Metabolic Phenotypes in GPR81 Knockout Mice
| Parameter | Wild-Type (WT) | GPR81 Knockout (KO) | Reference |
| Baseline Fasting Free Fatty Acids (FFA) | Normal | Normal | [7] |
| FFA Response to GPR81 Agonist | Decreased | No change | [7][14] |
| Lactate-Induced Inhibition of Lipolysis | Present | Absent | [4] |
Table 2: Summary of Unexpected Phenotypes in GPR81 Knockout Mice
| Phenotype | Wild-Type (WT) | GPR81 Knockout (KO) | Reference |
| Tumor-Induced Cachexia | Susceptible | Resistant | [8][9] |
| Blood Pressure Response to GPR81 Agonist | Hypertensive | No change | [7][10] |
| Developmental Brain Angiogenesis | Normal | Potentially Altered | [12] |
Experimental Protocols
Protocol 1: Genotyping of GPR81 Knockout Mice by PCR
This protocol provides a general framework for PCR-based genotyping. Specific primer sequences and annealing temperatures will depend on the specific knockout strategy used to generate the mouse line.
-
DNA Extraction:
-
Collect a small tail snip or ear punch from each mouse.
-
Extract genomic DNA using a commercially available kit or a standard lysis buffer protocol.
-
Quantify DNA concentration and assess purity using a spectrophotometer.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers for both the wild-type and knockout alleles.
-
Add genomic DNA to each reaction tube.
-
Run the PCR reaction using a thermal cycler with optimized annealing and extension times and temperatures.
-
-
Gel Electrophoresis:
-
Prepare a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Load the PCR products into the wells of the gel, along with a DNA ladder.
-
Run the gel until the DNA fragments are adequately separated.
-
Visualize the DNA bands under UV light and document the results. The expected band sizes for wild-type, heterozygous, and homozygous knockout mice should be provided by the institution or company from which the mice were obtained.[15]
-
Protocol 2: Assessment of Lipolysis in Adipose Tissue Explants
-
Tissue Collection and Preparation:
-
Euthanize wild-type and GPR81 knockout mice.
-
Dissect epididymal white adipose tissue and place it in Krebs-Ringer bicarbonate buffer supplemented with glucose and bovine serum albumin.
-
Cut the adipose tissue into small fragments (explants) of approximately 10-20 mg.
-
-
Lipolysis Assay:
-
Place the adipose tissue explants in a multi-well plate with fresh buffer.
-
Stimulate lipolysis with a β-adrenergic agonist (e.g., isoproterenol) or forskolin.
-
Treat the explants with varying concentrations of lactate or a GPR81-specific agonist.
-
Incubate the plate at 37°C with gentle shaking for 1-2 hours.
-
-
Glycerol Measurement:
-
Collect the incubation medium from each well.
-
Measure the glycerol content in the medium using a commercially available colorimetric or fluorometric assay kit. Glycerol release is a direct measure of lipolysis.
-
-
Data Analysis:
-
Normalize glycerol release to the weight of the adipose tissue explant.
-
Compare the dose-response curves for lactate or the GPR81 agonist between wild-type and knockout mice.
-
Mandatory Visualizations
References
- 1. The role of GRP81 lactate receptor in synaptic transmission regulation: does it enhance endocytosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of the metabolic sensor GPR81 in cardiovascular control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 12. Neuronal GPR81 regulates developmental brain angiogenesis and promotes brain recovery after a hypoxic ischemic insult - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TIS Help Center [jax.my.site.com]
- 16. Genotyping Troubleshooting [jax.org]
Technical Support Center: Strategies to Minimize GPR81 Agonist Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with GPR81 agonists during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the canonical signaling pathway activated by GPR81 agonists?
A1: GPR81, also known as HCA1, is a G-protein coupled receptor that is endogenously activated by lactate.[1][2] Upon agonist binding, GPR81 couples to an inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase.[1] This action reduces intracellular levels of cyclic AMP (cAMP).[1] In adipocytes, this is the primary mechanism for the anti-lipolytic effect of GPR81 activation.[2][3]
Q2: Beyond the canonical pathway, are there other signaling cascades activated by GPR81 agonists?
A2: Yes, emerging research indicates that GPR81 signaling can be more complex. In certain cell types, such as breast cancer cells, GPR81 activation can stimulate the PI3K/Akt pathway, leading to the activation of the transcription factor CREB and promoting the secretion of pro-angiogenic factors like amphiregulin (AREG).[4][5] This highlights a non-canonical signaling pathway that could contribute to both desired therapeutic effects and potential off-target effects.
Q3: What are the potential on-target and off-target toxicities associated with GPR81 agonists in vivo?
A3: While selective GPR81 agonists are being developed to avoid the flushing associated with GPR109a activation, some potential toxicities have been observed in preclinical studies.[3] A notable on-target effect, given the receptor's location, is a pressor effect, leading to increased blood pressure.[6] This may be linked to GPR81 expression in the renal microcirculation and modulation of the endothelin system.[6] Off-target effects will depend on the specific agonist's selectivity profile and could theoretically include gastrointestinal disturbances, though this is more commonly reported for other metabolic drug classes like GLP-1 receptor agonists.[7] Additionally, in the context of cerebral ischemia, GPR81 activation by lactate has been suggested to aggravate ischemic brain injury, implying that GPR81 antagonism, rather than agonism, might be beneficial in this specific pathological condition.[8]
Q4: How can I distinguish between GPR81-mediated effects and those from related receptors like GPR109a?
A4: GPR81 and GPR109a (HCA2) share a high degree of homology, and some compounds may activate both.[3] A key distinguishing side effect is cutaneous flushing, which is primarily mediated by GPR109a activation in Langerhans cells.[3] To confirm GPR81 selectivity, one should use an agonist with a significantly higher potency for GPR81 over GPR109a. In vivo, the absence of flushing at doses that produce the desired GPR81-mediated effect (e.g., reduced lipolysis) is a strong indicator of selectivity.[3][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected increase in blood pressure or signs of cardiovascular stress. | GPR81 activation can have a pressor effect, potentially mediated by the endothelin system.[6] | 1. Dose-Response Study: Perform a careful dose-escalation study to identify the minimum effective dose with the least impact on blood pressure. 2. Cardiovascular Monitoring: Implement continuous blood pressure monitoring (e.g., via telemetry) in animal models. 3. Co-administration with Antagonists: In mechanistic studies, consider co-administration with an endothelin receptor antagonist to investigate the involvement of this pathway.[6] |
| Lack of antilipolytic effect at expected doses. | 1. Poor Bioavailability: The compound may have poor absorption or rapid metabolism. 2. Species Differences: Receptor affinity or signaling efficiency may differ between species. 3. Target Engagement: Insufficient agonist concentration at the receptor site in adipose tissue. | 1. Pharmacokinetic Analysis: Conduct a full pharmacokinetic study to determine Cmax, Tmax, and half-life. 2. In Vitro Confirmation: Confirm agonist potency in adipocytes from the specific animal model being used. 3. Formulation Optimization: Evaluate different vehicle formulations to improve solubility and absorption. |
| High inter-animal variability in response. | 1. Metabolic State: The metabolic state of the animals (e.g., fed vs. fasted) can significantly impact lipolysis and GPR81 signaling.[6] 2. Genetic Variation: Underlying genetic differences within an outbred animal population. | 1. Standardize Acclimation and Fasting: Ensure all animals undergo a consistent acclimation period and fasting protocol before dosing. 2. Use Inbred Strains: Whenever possible, use inbred animal strains to reduce genetic variability. 3. Increase Group Size: A larger number of animals per group may be necessary to achieve statistical power. |
| Signs of renal stress (e.g., changes in urine output, elevated kidney biomarkers). | GPR81 is expressed in the afferent arterioles of the kidney and may regulate renal vascular resistance.[6] | 1. Urinalysis: Perform regular urinalysis to monitor for proteinuria, hematuria, and other signs of kidney damage. 2. Blood Biomarkers: Measure serum creatinine and blood urea nitrogen (BUN) at baseline and throughout the study. 3. Histopathology: At the end of the study, conduct a thorough histopathological examination of the kidneys. |
Data Presentation
Table 1: Example Dose-Response Data for GPR81 Agonist-X on Plasma Free Fatty Acids (FFA) in Mice
| Dose (mg/kg, i.p.) | N | Baseline FFA (mEq/L) (Mean ± SEM) | Post-dose FFA (mEq/L) (Mean ± SEM) | % FFA Reduction |
| Vehicle | 8 | 0.85 ± 0.05 | 0.82 ± 0.06 | 3.5% |
| 1 | 8 | 0.88 ± 0.04 | 0.65 ± 0.05 | 26.1% |
| 3 | 8 | 0.86 ± 0.05 | 0.43 ± 0.04 | 50.0% |
| 10 | 8 | 0.89 ± 0.06 | 0.31 ± 0.03 | 65.2% |
| 30 | 8 | 0.87 ± 0.04 | 0.30 ± 0.04 | 65.5% |
Table 2: Example Cardiovascular Monitoring in Telemetered Cynomolgus Monkeys Following Oral Administration of GPR81 Agonist-Y
| Parameter | Pre-dose (24h avg) | Post-dose (0-4h avg) | Post-dose (4-24h avg) |
| Vehicle | |||
| Mean Arterial Pressure (mmHg) | 85 ± 4 | 86 ± 5 | 84 ± 4 |
| Heart Rate (bpm) | 75 ± 6 | 78 ± 7 | 76 ± 5 |
| Agonist-Y (10 mg/kg) | |||
| Mean Arterial Pressure (mmHg) | 87 ± 5 | 102 ± 6 | 90 ± 5 |
| Heart Rate (bpm) | 78 ± 5 | 75 ± 6 | 77 ± 6 |
| Indicates statistically significant difference from pre-dose values (p < 0.05). |
Experimental Protocols
Protocol 1: Assessment of In Vivo Antilipolytic Efficacy of a GPR81 Agonist in Mice
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimation: Acclimate animals for at least one week with ad libitum access to standard chow and water.
-
Fasting: Fast animals for 6 hours prior to the experiment to establish a stable baseline of lipolysis.[6]
-
Baseline Blood Sample: Collect a baseline blood sample (~50 µL) from the tail vein into an EDTA-coated tube for FFA analysis.
-
Dosing: Administer the GPR81 agonist or vehicle via the desired route (e.g., intraperitoneal injection). Use at least 3-4 dose levels.
-
Post-Dose Blood Sampling: Collect blood samples at various time points post-dose (e.g., 30, 60, 120, 240 minutes) to capture the pharmacodynamic effect.
-
Sample Processing: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
FFA Analysis: Analyze plasma free fatty acid levels using a commercially available colorimetric assay kit.
-
Data Analysis: Calculate the percentage reduction in FFA levels at each time point and for each dose group relative to the vehicle control.
Protocol 2: Evaluation of Cardiovascular Effects of a GPR81 Agonist in Rats
-
Animal Model: Adult male Wistar rats.
-
Surgical Implantation: Surgically implant telemetry transmitters for the continuous measurement of blood pressure, heart rate, and activity. Allow for a recovery period of at least one week.
-
Baseline Recording: Record baseline cardiovascular parameters for at least 24-48 hours before dosing to establish a stable diurnal rhythm.
-
Dosing: Administer the GPR81 agonist or vehicle. It is recommended to dose during the light cycle when the animals are typically less active.
-
Post-Dose Recording: Continuously record cardiovascular parameters for at least 24 hours post-dose.
-
Data Analysis: Analyze the telemetry data by averaging values over specific time intervals (e.g., hourly, or corresponding to the compound's Tmax). Compare the post-dose cardiovascular parameters to the baseline values for each animal to assess the magnitude and duration of any pressor effects.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 7. Clinical Recommendations to Manage Gastrointestinal Adverse Events in Patients Treated with Glp-1 Receptor Agonists: A Multidisciplinary Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of G Protein‐Coupled Receptor 81 (GPR81) Protects Against Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Best practices for long-term storage of GPR81 agonist 2
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of GPR81 agonist 2, alongside detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.
Q2: How should I store stock solutions of this compound?
A2: Once dissolved, it is recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.
Q3: What is the primary signaling pathway activated by this compound?
A3: GPR81 is a Gαi-coupled receptor. Activation of GPR81 by an agonist, such as this compound, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.
Q4: In which solvents can I dissolve this compound?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Long-Term Storage Guidelines
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions.
| Format | Storage Temperature | Duration | Special Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a desiccator, protected from light. |
| 4°C | Up to 2 years | Store in a desiccator, protected from light. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Prepare single-use aliquots to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Prepare single-use aliquots to avoid freeze-thaw cycles. |
Experimental Protocols
In Vitro cAMP Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of cAMP production following the activation of GPR81 by this compound.
Materials:
-
Cells stably expressing human GPR81 (e.g., HEK293 or CHO cells)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Seeding: Seed GPR81-expressing cells into a 96-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Treatment:
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin (to stimulate cAMP production) to all wells, except for the negative control. It is also recommended to include a PDE inhibitor to prevent cAMP degradation.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.
In Vivo Administration Protocol (Mouse Model)
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of a GPR81 agonist in mice to assess its in vivo efficacy.[1][2]
Materials:
-
GPR81 agonist
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Mice (e.g., C57BL/6)
-
Sterile syringes and needles
Procedure:
-
Formulation Preparation:
-
Dissolve the GPR81 agonist in the vehicle to the desired concentration.
-
Ensure the solution is clear and homogenous. Gentle warming or sonication may be required.
-
Prepare the formulation fresh on the day of the experiment.
-
-
Dosing:
-
Acclimatize the mice to the experimental conditions.
-
Administer the GPR81 agonist formulation via intraperitoneal injection. The dosing volume should be calculated based on the animal's body weight.
-
A vehicle-only group should be included as a negative control.
-
-
Sample Collection and Analysis:
-
At predetermined time points post-injection, collect blood or tissue samples for downstream analysis (e.g., measurement of free fatty acids, glucose levels, or other relevant biomarkers).
-
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| No or low agonist response | Low receptor expression | Verify receptor expression levels using techniques like qPCR or Western blot. |
| Inactive compound | Check the storage conditions and age of the compound. Test a fresh batch. | |
| Suboptimal assay conditions | Optimize incubation times, cell density, and forskolin concentration. | |
| High background signal | Basal Gαi signaling | This can be normal for some overexpressed receptors. Ensure the assay window is sufficient. |
| Assay kit component issue | Check the expiration dates and storage of the assay kit reagents. |
In Vivo Experiment Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in formulation | Poor solubility | Optimize the vehicle composition. Sonication or gentle warming may help. Prepare fresh on the day of use. |
| No or low in vivo effect | Insufficient dose | Perform a dose-response study to determine the optimal dose. |
| Poor bioavailability | Consider alternative routes of administration. Analyze plasma concentrations of the compound. | |
| High variability in animal response | Animal stress | Ensure proper handling and acclimatization of animals. |
| Inconsistent dosing | Ensure accurate calculation of dosing volume based on individual animal weight and consistent injection technique. |
Visualizations
GPR81 Signaling Pathway
Caption: GPR81 signaling pathway activated by this compound.
Experimental Workflow: In Vitro cAMP Assay
Caption: Workflow for the in vitro cAMP inhibition assay.
References
Validation & Comparative
A Comparative Analysis of GPR81 Agonist 2 and Lactate Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of the synthetic GPR81 agonist, Compound 2 (3-chloro-5-hydroxybenzoic acid), and the endogenous agonist, L-lactate. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating GPR81 signaling and its therapeutic potential.
GPR81 Signaling Pathway
GPR81, also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a G-protein coupled receptor that is endogenously activated by L-lactate.[1] The primary signaling cascade initiated by GPR81 activation involves coupling to an inhibitory G-protein (Gi). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] The reduction in cAMP subsequently attenuates the activity of Protein Kinase A (PKA), which is a key regulator of various cellular processes, most notably lipolysis in adipocytes.[1]
Caption: GPR81 signaling pathway upon agonist binding.
Potency Comparison: Agonist 2 vs. Lactate
The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency.
Experimental data demonstrates that the synthetic GPR81 agonist, Compound 2 (3-chloro-5-hydroxybenzoic acid), is significantly more potent than the endogenous agonist, L-lactate.
| Agonist | EC50 (Human GPR81) | Reference |
| L-Lactate | ~1.5 - 5 mM | [1] |
| Agonist 2 (3-chloro-5-hydroxybenzoic acid) | ~16 µM | [2][3] |
As shown in the table, 3-chloro-5-hydroxybenzoic acid exhibits an EC50 in the micromolar range, while L-lactate's EC50 is in the millimolar range. This indicates that a much lower concentration of Agonist 2 is required to achieve the same level of GPR81 activation as lactate.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the potency of GPR81 agonists.
GPR81 Activation Assay (cAMP Measurement)
This assay measures the inhibition of cAMP production in cells expressing GPR81 upon stimulation with an agonist.
Experimental Workflow:
Caption: Workflow for a GPR81 cAMP assay.
Detailed Protocol:
-
Cell Culture: Maintain a stable cell line expressing human GPR81 (e.g., HEK293 or CHO cells) in appropriate culture medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin Stimulation: To elevate basal cAMP levels for easier detection of inhibition, stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator).
-
Agonist Preparation and Addition: Prepare serial dilutions of L-lactate and Agonist 2 in the assay buffer. Add the agonist solutions to the respective wells of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells using a lysis buffer provided with the cAMP detection kit.
-
cAMP Measurement: Quantify the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA), following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each agonist.
Adipocyte Lipolysis Assay (Glycerol Release)
This assay measures the inhibition of lipolysis in primary adipocytes or differentiated adipocyte cell lines (e.g., 3T3-L1) by quantifying the amount of glycerol released into the culture medium.
Experimental Workflow:
Caption: Workflow for an adipocyte lipolysis assay.
Detailed Protocol:
-
Adipocyte Culture and Differentiation: Culture pre-adipocytes (e.g., 3T3-L1) and induce differentiation into mature adipocytes using a standard differentiation cocktail.
-
Assay Medium: Prepare an assay medium, typically DMEM containing 2% fatty acid-free BSA.
-
Lipolysis Stimulation: Induce lipolysis by treating the adipocytes with a β-adrenergic agonist such as isoproterenol.
-
Agonist Treatment: Concurrently treat the cells with varying concentrations of L-lactate or Agonist 2.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 1-3 hours).
-
Supernatant Collection: Carefully collect the culture supernatant from each well.
-
Glycerol Measurement: Determine the glycerol concentration in the supernatant using a commercially available colorimetric assay kit. This typically involves an enzymatic reaction that produces a colored product, which is measured spectrophotometrically.
-
Data Analysis: Calculate the percentage of inhibition of isoproterenol-stimulated glycerol release for each agonist concentration. Plot the percentage of inhibition against the log of the agonist concentration to determine the IC50 value, which represents the concentration of the agonist that causes 50% inhibition of lipolysis.
Conclusion
The synthetic GPR81 agonist, Compound 2 (3-chloro-5-hydroxybenzoic acid), demonstrates significantly higher potency in activating GPR81 compared to the endogenous ligand, L-lactate. This is evidenced by its substantially lower EC50 value in in-vitro functional assays. The enhanced potency of Agonist 2 makes it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of GPR81 and for exploring its therapeutic potential in various diseases, including metabolic disorders and cancer. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify and expand upon these findings.
References
Comparative Analysis of GPR81 Agonist 2 Cross-reactivity with GPR109a
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of GPR81 agonist 2 on its primary target, the G-protein coupled receptor 81 (GPR81), and its cross-reactivity with the closely related receptor, GPR109a. The following sections detail the signaling pathways of these receptors, present quantitative data on agonist potency, and provide a comprehensive experimental protocol for assessing such activity.
GPR81 and GPR109a Signaling Pathways
GPR81 (also known as HCAR1) and GPR109a (HCAR2) are members of the hydroxy-carboxylic acid receptor family.[1] Both are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.[2][3] Upon activation by an agonist, the Gi-alpha subunit inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][4][5][6] The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates various downstream cellular processes, such as lipolysis in adipocytes.[5][7]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of cAMP-PKA Pathway in Lactate-Induced Intramuscular Triglyceride Accumulation and Mitochondria Content Increase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of cAMP-PKA Pathway in Lactate-Induced Intramuscular Triglyceride Accumulation and Mitochondria Content Increase in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. The role of GPR81-cAMP-PKA pathway in endurance training-induced intramuscular triglyceride accumulation and mitochondrial content changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antilipolytic Effects of GPR81 Agonist 2 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antilipolytic effects of GPR81 agonist 2 and its alternatives. The data presented is compiled from preclinical studies to assist researchers in evaluating its potential as a therapeutic agent for metabolic disorders. This document focuses on the in vivo validation of its primary mechanism of action: the suppression of lipolysis.
GPR81: A Key Regulator of Lipolysis
G protein-coupled receptor 81 (GPR81), also known as hydroxycarboxylic acid receptor 1 (HCA1), is a lactate receptor predominantly expressed in adipocytes.[1][2] Its activation by endogenous lactate or synthetic agonists initiates a signaling cascade that inhibits lipolysis, the process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol.[2] This makes GPR81 an attractive therapeutic target for metabolic diseases characterized by dyslipidemia, such as obesity and type 2 diabetes. By reducing the release of FFAs from adipose tissue, GPR81 agonists can potentially alleviate the metabolic burden on other organs like the liver and muscle.[2]
GPR81 Signaling Pathway in Adipocytes
Activation of GPR81 by an agonist leads to the coupling of the inhibitory G protein, Gi. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL) and perilipin, two key proteins that promote lipolysis. Consequently, the inhibition of PKA leads to reduced HSL activity and the suppression of triglyceride breakdown.
GPR81 signaling pathway leading to the inhibition of lipolysis.
Comparative In Vivo Efficacy of GPR81 Agonists
| Compound | Animal Model | Dose | Route of Administration | % FFA Suppression (relative to vehicle) | Reference |
| AZ1 | Lean Mice | 5 µmol/kg | Oral | ~30% | [3] |
| Lean Mice | 20 µmol/kg | Oral | ~50% | [3] | |
| AZ2 | Wild-type Mice | 50 µmol/kg | Oral | ~40% | [3] |
| GPR81-KO Mice | 50 µmol/kg | Oral | No significant suppression | [3] | |
| Nicotinic Acid | Obese Zucker Rats | Timed to feeding | Infusion | Significant reduction in plasma FFA | [4] |
Note: The data for nicotinic acid is presented qualitatively as the study focused on the effects of dosing regimen rather than a simple dose-response of FFA suppression.
Experimental Protocols
In Vivo Antilipolytic Activity Assessment in Mice
This protocol outlines the general procedure for evaluating the in vivo antilipolytic effects of a test compound in a mouse model.
1. Animal Model:
-
Male C57BL/6J mice, 8-10 weeks old, are commonly used.
-
Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, unless otherwise specified.
-
For studies in obese models, mice can be fed a high-fat diet for a specified period to induce obesity and insulin resistance.[5]
2. Compound Administration:
-
Test compounds (e.g., this compound, AZ1, AZ2) are typically formulated in a vehicle such as 0.5% methylcellulose.
-
Administration can be performed via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
A vehicle control group receives the formulation without the active compound.
3. Blood Sampling and FFA Measurement:
-
Mice are fasted for a short period (e.g., 4-6 hours) before the experiment to establish a baseline lipolytic rate.
-
A baseline blood sample is collected (e.g., from the tail vein).
-
The test compound or vehicle is administered.
-
Blood samples are collected at specified time points post-administration (e.g., 30, 60, 120 minutes).
-
Plasma is separated by centrifugation.
-
Plasma free fatty acid (FFA) concentrations are determined using a commercially available colorimetric assay kit.
4. Data Analysis:
-
FFA levels at each time point are expressed as a percentage of the baseline values.
-
The percentage of FFA suppression is calculated by comparing the FFA levels in the compound-treated group to the vehicle-treated group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
Experimental workflow for in vivo validation of antilipolytic effects.
Comparison with Alternatives
Nicotinic Acid (Niacin): Nicotinic acid is a well-established lipid-lowering agent that also inhibits lipolysis.[4] It acts primarily through the GPR109A receptor, which is closely related to GPR81.[2] While effective, the clinical use of nicotinic acid is often limited by a side effect known as flushing, which is mediated by GPR109A activation in the skin.[2]
Advantages of GPR81 Agonists over Nicotinic Acid:
-
Selectivity: GPR81 is predominantly expressed in adipocytes, whereas GPR109A is also found in other tissues, including immune cells in the skin.[6] Selective GPR81 agonists are therefore expected to have a lower propensity to cause flushing.
-
Targeted Action: By specifically targeting lipolysis in fat cells, GPR81 agonists may offer a more focused therapeutic approach with fewer off-target effects.
Conclusion
The in vivo validation of this compound and its analogs, such as AZ1 and AZ2, demonstrates the potential of this class of compounds to effectively suppress lipolysis. The data indicates a clear dose-dependent and GPR81-mediated reduction in plasma free fatty acids in preclinical models. Compared to older antilipolytic agents like nicotinic acid, selective GPR81 agonists hold the promise of a better safety profile, particularly with regard to the flushing side effect. Further research and clinical development are warranted to fully elucidate the therapeutic utility of GPR81 agonists in the management of metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid timed to feeding reverses tissue lipid accumulation and improves glucose control in obese Zucker rats[S] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 6. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of GPR81 Signaling Across Species: A Guide for Researchers
This guide provides a comparative analysis of the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), across different species. GPR81 is the endogenous receptor for L-lactate, a metabolite traditionally viewed as a metabolic waste product but now recognized as a critical signaling molecule. Understanding the species-specific differences and similarities in GPR81 signaling is crucial for translational research and the development of novel therapeutics targeting metabolic and inflammatory diseases, as well as cancer.
Overview of GPR81 Signaling
GPR81 is a class A G protein-coupled receptor that primarily couples to the inhibitory Gα subunit, Gαi.[1] The canonical signaling pathway initiated by L-lactate binding involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[2] This decrease in cAMP subsequently attenuates the activity of Protein Kinase A (PKA), a key enzyme in various cellular processes, most notably the regulation of lipolysis in adipocytes.[1] In human skeletal muscle, GPR81 activation is also linked to the inhibition of the cAMP-PKA-CREB signaling pathway.[3][4]
Recent studies in mice have revealed alternative signaling cascades. In certain contexts, GPR81 activation can mediate its effects through a Gβγ-RhoA/ROCK1-p38 signaling cascade, independent of the PKA pathway.[5] Furthermore, in mouse primary neurons, L-lactate stimulation of GPR81 has been shown to increase the phosphorylation of both PKA and Protein Kinase C (PKC), suggesting a more complex and cell-type-specific signaling profile.[6]
Comparative Data on GPR81 Function
While the core function of GPR81 as a lactate sensor is conserved, notable differences exist across species in terms of sequence, ligand sensitivity, and tissue distribution. These differences are vital for interpreting experimental data and selecting appropriate animal models.
| Parameter | Human | Mouse | Zebrafish |
| Protein Sequence Identity (vs. Human) | 100% | ~85%[7] | ~60% (zGPR81-1 & zGPR81-2)[8] |
| Endogenous Ligand | L-Lactate | L-Lactate | L-Lactate |
| EC50 for L-Lactate | ~1.5 - 5 mM[1][9] | Low mM range (similar to human)[1][10] | ~1 mM (zGPR81-1 & zGPR81-2)[9] |
| Primary Signaling Pathway | Gαi -> ↓cAMP -> ↓PKA[1][5] | Gαi -> ↓cAMP -> ↓PKA; Gβγ -> RhoA -> p38[1][5] | Gαi-mediated (inferred from GTPγS assay)[9] |
| Key Tissue Expression | Adipose tissue, skeletal muscle (Type II fibers), placenta, various cancer cells.[3][4][5][11] | Adipocytes, kidney, liver, skeletal muscle, brain, smooth muscle cells.[1] | Not extensively characterized, but functional receptors have been cloned.[9] |
Key Experimental Methodologies
The study of GPR81 signaling relies on a variety of well-established molecular and cellular assays. Below are detailed protocols for the key experiments cited in comparative studies.
GTPγS Binding Assay
This assay measures the activation of a G protein by its receptor upon ligand binding. It is a direct measure of receptor-G protein coupling and is particularly useful for characterizing the pharmacology of receptors like GPR81.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of ligands in activating Gαi coupling to GPR81.
-
Principle: In the inactive state, Gαi is bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is proportional to the extent of G protein activation.
-
Methodology:
-
Cell Culture & Transfection: Co-express the GPR81 receptor from the species of interest (e.g., human, zebrafish) and a specific Gα subunit (e.g., Gαo2) in a suitable cell line (e.g., COS-7 cells).[9]
-
Membrane Preparation: Harvest the cells and prepare cell membranes through homogenization and centrifugation.
-
Assay Reaction: Incubate the cell membranes with increasing concentrations of the ligand (L-lactate) in an assay buffer containing GDP and [³⁵S]GTPγS.
-
Separation & Scintillation Counting: Terminate the reaction and separate the membrane-bound [³⁵S]GTPγS from the free nucleotide, typically by rapid filtration.
-
Data Analysis: Measure the radioactivity of the filters using a scintillation counter. Plot the specific binding against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[9]
-
Intracellular cAMP Measurement Assay
As GPR81 is a Gαi-coupled receptor, its activation leads to a decrease in intracellular cAMP. This assay is a functional readout of the canonical GPR81 signaling pathway.
-
Objective: To quantify the inhibition of adenylyl cyclase activity following GPR81 activation.
-
Principle: This is typically a competitive immunoassay. Intracellular cAMP produced by the cells competes with a labeled cAMP tracer (e.g., linked to a fluorescent or enzymatic reporter) for binding to a specific anti-cAMP antibody. The signal from the tracer is inversely proportional to the amount of cAMP in the cell lysate.
-
Methodology:
-
Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing the GPR81 of interest.
-
Cell Stimulation: Pre-treat the cells with an adenylyl cyclase activator, such as forskolin , to raise the basal level of cAMP. This is essential for measuring an inhibitory response.[1]
-
Ligand Treatment: Add the GPR81 agonist (e.g., L-lactate) at various concentrations and incubate for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Perform the competitive immunoassay according to the manufacturer's instructions (e.g., HTRF, LANCE, or ELISA-based kits).
-
Data Analysis: Calculate the intracellular cAMP concentration based on a standard curve. Plot the results against ligand concentration to determine the inhibitory potency (IC50).
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of the scaffolding protein β-arrestin to the activated GPCR, a key event in receptor desensitization, internalization, and G protein-independent signaling.
-
Objective: To determine if GPR81 activation leads to β-arrestin recruitment and to characterize the pharmacology of this interaction.
-
Principle: A common method is the PathHunter® assay, which is based on Enzyme Fragment Complementation (EFC). The GPR81 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to the larger, complementary enzyme acceptor (EA) fragment. Ligand-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Methodology:
-
Cell Line: Use a commercially available cell line engineered to co-express the tagged GPR81-ProLink and β-arrestin-EA constructs.
-
Cell Plating: Seed the cells into a multi-well assay plate and incubate.
-
Compound Addition: Add the test compounds (agonists) at various concentrations.
-
Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment. The optimal incubation time (typically 60-90 minutes) should be determined for the specific receptor.
-
Detection: Add the detection reagent containing the chemiluminescent substrate.
-
Signal Measurement: After a further incubation period, read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the compound concentration to generate a dose-response curve and calculate the EC50.
-
Visualized Signaling and Experimental Workflows
The following diagrams illustrate the GPR81 signaling pathway and a typical experimental workflow for its comparative analysis.
References
- 1. The Role of cAMP-PKA Pathway in Lactate-Induced Intramuscular Triglyceride Accumulation and Mitochondria Content Increase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8148056B2 - Methods of identifying modulators of GPR81 receptors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. HCAR1 hydroxycarboxylic acid receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2008063321A2 - Gpr81-ligand complexes and their preparation and use - Google Patents [patents.google.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Activation of GPR81 by lactate drives tumour-induced cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The lactate sensor GPR81 regulates glycolysis and tumor growth of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hcar1 hydrocarboxylic acid receptor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Confirming Tissue-Specific Engagement of GPR81 Agonist 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GPR81 agonist 2 with other known GPR81 agonists, offering supporting experimental data and detailed protocols to facilitate the confirmation of target engagement in relevant tissues. The G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a promising therapeutic target for metabolic and inflammatory diseases. Its activation by the endogenous ligand L-lactate triggers a cascade of intracellular events, primarily through a Gαi-coupled pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This guide will delve into the methodologies required to quantify the engagement of novel agonists, such as agonist 2, with this critical receptor.
Comparative Agonist Performance at GPR81
The efficacy of this compound is best understood in the context of other known agonists. The following table summarizes the half-maximal effective concentrations (EC50) of various compounds at the human GPR81 receptor, providing a clear comparison of their potencies.
| Compound | Human GPR81 EC50 | Comparator GPR109a EC50 | Reference(s) |
| This compound (compound 1) | 0.023 µM | 0.123 µM | [1] |
| L-Lactate | 1.5 - 5 mM | - | [2] |
| 3-chloro-5-hydroxybenzoic acid (CHBA) | ~15 µM | - | [3] |
| AZ1 | 58 nM (human) | - | [2] |
| AZ2 | - | - | [4][5] |
| GPR81 agonist 1 | 58 nM (human), 50 nM (mouse) | Remarkably selective over GPR109a | [1] |
GPR81 Signaling Pathways
Activation of GPR81 initiates signaling through distinct intracellular pathways. Understanding these pathways is crucial for designing experiments to confirm target engagement.
Gαi-Mediated cAMP Inhibition
The canonical signaling pathway for GPR81 involves its coupling to the inhibitory G-protein subunit, Gαi. Upon agonist binding, Gαi inhibits the activity of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This mechanism is central to many of the physiological effects of GPR81 activation, such as the inhibition of lipolysis in adipocytes.
Caption: Gαi-mediated inhibition of cAMP production by GPR81.
PI3K/Akt-CREB Signaling Pathway
In some cellular contexts, GPR81 activation can also stimulate the PI3K/Akt pathway, leading to the phosphorylation and activation of the transcription factor CREB. Activated CREB then promotes the transcription of target genes, such as amphiregulin (AREG), which can influence processes like angiogenesis.
Caption: PI3K/Akt-CREB signaling pathway activated by GPR81.
Experimental Protocols for Target Engagement
To confirm that this compound engages its target in tissues, the following experimental protocols are recommended. These assays measure the direct downstream consequences of GPR81 activation.
Experimental Workflow: From Tissue to Data
The general workflow for assessing GPR81 agonist activity in tissues involves tissue isolation, treatment with the agonist, measurement of a specific endpoint, and data analysis.
Caption: General experimental workflow for confirming GPR81 target engagement.
Detailed Methodology: Lipolysis Assay in Adipose Tissue Explants
This assay directly measures a key physiological function of GPR81 in its most abundant tissue.
Objective: To quantify the inhibition of lipolysis by this compound in ex vivo adipose tissue.
Materials:
-
Freshly dissected adipose tissue (e.g., epididymal white adipose tissue from mice).
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Isoproterenol (or other β-adrenergic agonist to stimulate lipolysis).
-
This compound and comparator agonists.
-
Glycerol assay kit.
-
Free Fatty Acid (FFA) assay kit.
-
24-well tissue culture plates.
Procedure:
-
Tissue Preparation:
-
Excise adipose tissue and place it in warm DMEM.
-
Mince the tissue into small pieces (explants) of approximately 5-10 mg.
-
Wash the explants several times with DMEM to remove any residual lipids and blood.
-
-
Assay Setup:
-
Place one tissue explant into each well of a 24-well plate containing 500 µL of DMEM with 2% fatty acid-free BSA.
-
Pre-incubate the explants for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Agonist Treatment:
-
Prepare a range of concentrations for this compound and comparator agonists in DMEM with 2% BSA.
-
To stimulate lipolysis, add a β-adrenergic agonist (e.g., 10 µM isoproterenol) to all wells except for the basal control.
-
Simultaneously, add the different concentrations of GPR81 agonists to the appropriate wells. Include a vehicle control.
-
-
Incubation and Sample Collection:
-
Incubate the plates for 2-3 hours at 37°C.
-
At the end of the incubation, carefully collect the media from each well for analysis.
-
-
Quantification:
-
Measure the concentration of glycerol and FFAs in the collected media using commercially available colorimetric assay kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of stimulated lipolysis for each agonist concentration.
-
Plot the percentage inhibition against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Detailed Methodology: cAMP Assay in Cultured Cells
This assay provides a direct measure of the engagement of the Gαi-coupled signaling pathway.
Objective: To quantify the reduction in intracellular cAMP levels in response to this compound.
Materials:
-
A cell line expressing GPR81 (e.g., CHO-K1 cells stably expressing human GPR81).
-
Cell culture medium and supplements.
-
Forskolin (an adenylyl cyclase activator).
-
This compound and comparator agonists.
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
-
96-well cell culture plates.
Procedure:
-
Cell Culture:
-
Culture the GPR81-expressing cells in appropriate media until they reach the desired confluency.
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
-
Assay Setup:
-
Wash the cells once with a serum-free assay buffer.
-
Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) to each well.
-
-
Agonist Treatment:
-
Prepare serial dilutions of this compound and comparator agonists in the assay buffer.
-
Add 25 µL of the agonist solutions to the respective wells.
-
-
Stimulation:
-
To stimulate cAMP production, add 25 µL of forskolin solution to all wells (a final concentration of 1-10 µM is typical).
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Measure the cAMP concentration in the cell lysates using the chosen assay format.
-
-
Data Analysis:
-
Calculate the percentage inhibition of forskolin-stimulated cAMP production for each agonist concentration.
-
Generate dose-response curves and determine the EC50 values for each agonist.
-
By employing these comparative data and detailed experimental protocols, researchers can effectively confirm the target engagement of this compound in various tissues and cellular contexts, thereby advancing the understanding and development of novel GPR81-targeted therapeutics.
References
- 1. Detection of circulating tumor cells in patients – Lista odnośników do Laboratoriów Badawczych Biotechnologii [rozumiec.pl]
- 2. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 5. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GPR81 Agonist Efficacy: GPR81 Agonist 2 vs. 3-Chloro-5-hydroxybenzoic Acid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two known G protein-coupled receptor 81 (GPR81) agonists: GPR81 Agonist 2 and 3-chloro-5-hydroxybenzoic acid. This analysis is supported by available experimental data on their potency and mechanism of action.
GPR81, a Gi-coupled receptor endogenously activated by lactate, has emerged as a promising therapeutic target for metabolic disorders due to its role in regulating lipolysis. The development of potent and selective synthetic agonists is crucial for advancing research in this area. This guide focuses on a comparative evaluation of two such agonists.
Quantitative Comparison of Agonist Potency
The potency of a GPR81 agonist is a key determinant of its potential therapeutic efficacy. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration at which the drug elicits half of its maximal response. A lower EC50 value indicates a higher potency.
Based on available data, this compound is a significantly more potent agonist of human GPR81 than 3-chloro-5-hydroxybenzoic acid. The EC50 value for this compound is 0.023 µM, while the EC50 for 3-chloro-5-hydroxybenzoic acid is 16 µM[1]. This indicates that a much lower concentration of this compound is required to achieve the same level of receptor activation as 3-chloro-5-hydroxybenzoic acid.
| Agonist | Target | EC50 (µM) |
| This compound | Human GPR81 | 0.023[1] |
| 3-Chloro-5-hydroxybenzoic acid | Human GPR81 | 16[2][3] |
GPR81 Signaling Pathway
Activation of GPR81 by an agonist initiates a signaling cascade characteristic of Gi-coupled receptors. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism through which GPR81 activation exerts its physiological effects, such as the inhibition of lipolysis in adipocytes.
Caption: GPR81 Signaling Pathway.
Experimental Protocols
The determination of agonist efficacy relies on robust and well-defined experimental assays. The following outlines the general principles of the primary assays used to characterize GPR81 agonists.
GTPγS Binding Assay
The potency of 3-chloro-5-hydroxybenzoic acid was determined using a GTPγS binding assay[2]. This assay measures the functional activation of a G protein-coupled receptor by an agonist.
Principle: In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to GDP. Upon receptor activation by an agonist, a conformational change is induced, leading to the exchange of GDP for GTP. The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound [35S]GTPγS is proportional to the extent of receptor activation by the agonist.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the GPR81 receptor are prepared.
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and other necessary components.
-
Incubation: Membranes are incubated with varying concentrations of the agonist and a fixed concentration of [35S]GTPγS.
-
Separation: Bound [35S]GTPγS is separated from unbound [35S]GTPγS, typically by filtration.
-
Detection: The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as specific binding versus agonist concentration, and the EC50 value is determined by non-linear regression analysis.
Caption: GTPγS Binding Assay Workflow.
Inhibition of Forskolin-Stimulated cAMP Production Assay
A common method to assess the efficacy of agonists for Gi-coupled receptors like GPR81 is to measure the inhibition of forskolin-stimulated cAMP production.
Principle: Forskolin is a direct activator of adenylyl cyclase, leading to a significant increase in intracellular cAMP levels. When a Gi-coupled receptor is activated by an agonist, it inhibits adenylyl cyclase, thereby reducing the forskolin-stimulated cAMP production. The extent of this inhibition is a measure of the agonist's efficacy.
General Protocol:
-
Cell Culture: Cells expressing GPR81 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates.
-
Agonist Treatment: Cells are pre-incubated with varying concentrations of the GPR81 agonist.
-
Forskolin Stimulation: Forskolin is added to the wells to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each agonist concentration, and the EC50 value is determined.
Conclusion
In the comparative analysis of GPR81 agonist efficacy, this compound demonstrates significantly higher potency than 3-chloro-5-hydroxybenzoic acid, as evidenced by its substantially lower EC50 value. This suggests that this compound may be a more efficient tool for in vitro studies and a more promising starting point for the development of therapeutic agents targeting GPR81. However, a complete efficacy comparison would necessitate the determination and comparison of their maximal effects (Emax). The choice of agonist for a particular research application will depend on the specific requirements of the study, including the desired potency and the experimental system being used. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of novel GPR81 agonists.
References
GPR81 Agonism: A Comparative Analysis of Metabolic Effects in Lean and Obese Models
A comprehensive guide for researchers and drug development professionals on the differential metabolic outcomes of GPR81 activation in states of health and obesity.
The G protein-coupled receptor 81 (GPR81), also known as hydroxycarboxylic acid receptor 1 (HCA1), has emerged as a promising therapeutic target for metabolic diseases. Its endogenous ligand, lactate, signals through GPR81 to modulate key metabolic processes, most notably the inhibition of lipolysis in adipocytes.[1][2] This guide provides a comparative overview of the metabolic effects of GPR81 agonism in lean versus obese models, supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
GPR81 Signaling Pathway
Activation of GPR81 by lactate or synthetic agonists initiates a signaling cascade through a Gi-type G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] The reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn leads to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL). This cascade ultimately suppresses the breakdown of triglycerides into free fatty acids (FFAs) and glycerol in adipocytes.[1]
Comparative Metabolic Effects of GPR81 Agonism
Experimental evidence highlights distinct metabolic responses to GPR81 agonism in lean versus obese states. The primary effects observed are the suppression of plasma free fatty acids (FFAs) and improvements in glucose homeostasis, with the magnitude of these effects often differing between the two models.
Anti-Lipolytic Effects
In both lean and obese mice, administration of a GPR81 agonist, such as AZ1, leads to a significant reduction in plasma FFA levels. However, the degree of suppression appears to be more pronounced in lean animals.[1] This could be attributed to the downregulation of GPR81 expression in the adipose tissue of obese models.[1]
Table 1: Effect of GPR81 Agonist (AZ1) on Plasma Free Fatty Acids (FFA)
| Model | Treatment | Dose | % FFA Reduction vs. Vehicle | Reference |
| Lean Mice | AZ1 | 20 µmol/kg | ~74% | [1] |
| ob/ob Mice | AZ1 | 20 µmol/kg | ~33% | [1] |
Glucose Homeostasis and Insulin Sensitivity
In diet-induced obese (DIO) mice, chronic treatment with a GPR81 agonist has been shown to improve insulin sensitivity.[1] This is evidenced by a significant reduction in fasting insulin levels and the homeostatic model assessment of insulin resistance (HOMA-IR) index.[1] During an oral glucose tolerance test (OGTT), while the glucose excursion may not be significantly altered, the insulin response is markedly blunted, indicating enhanced insulin sensitivity.[1]
Table 2: Effects of GPR81 Agonist (AZ1) on Glucose Homeostasis in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle-Treated | AZ1-Treated (20 µmol/kg/day) | % Change vs. Vehicle | Reference |
| Fasting Insulin | - | Markedly Reduced | - | [1] |
| HOMA-IR Index | 100% ± 26.2% | 31.6% ± 6.5% | ~68% Reduction | [1] |
| Glucose AUC (OGTT) | Similar to AZ1 | Similar to Vehicle | No Significant Change | [1] |
| Insulin AUC (OGTT) | - | Markedly Reduced | - | [1] |
Data are presented as mean ± SEM. HOMA-IR is shown as a relative percentage.
In genetically obese, diabetic ob/ob mice, two weeks of treatment with a GPR81 agonist also led to improvements in glucose control, as suggested by reduced fructosamine levels.[1] Furthermore, insulin levels and the HOMA-IR were significantly decreased, consistent with enhanced insulin sensitivity.[1]
Table 3: Effects of GPR81 Agonist (AZ1) on Metabolic Parameters in ob/ob Mice
| Parameter | Vehicle-Treated | AZ1-Treated (20 µmol/kg/day) | % Change vs. Vehicle | Reference |
| Fructosamine | - | Reduced | - | [1] |
| Insulin | - | Markedly Reduced | - | [1] |
| HOMA-IR | - | Markedly Reduced | - | [1] |
Experimental Workflow for a Comparative Study
A typical experimental workflow to compare the metabolic effects of a GPR81 agonist in lean and obese mouse models would involve several key stages, from model induction to terminal sample collection.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key in vivo metabolic assays.
Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Mice are fasted for 4-6 hours with free access to water.[1][4] For diet-induced obese models, a high-fat diet (e.g., 60% of calories from fat) is provided for a specified period (e.g., 15 weeks) to induce obesity and insulin resistance.[1]
-
Baseline Measurement: A baseline blood sample (time 0) is collected from the tail vein to measure blood glucose levels.[4]
-
Glucose Administration: A bolus of glucose (e.g., 1 g/kg body weight) is administered via oral gavage.[1]
-
Blood Sampling: Blood samples are collected at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[5]
-
Analysis: Blood glucose concentrations are measured at each time point. For insulin measurements, plasma is separated and analyzed using an appropriate immunoassay. The area under the curve (AUC) for both glucose and insulin is calculated to assess glucose tolerance and insulin secretion.[1]
Insulin Tolerance Test (ITT)
-
Animal Preparation: Mice are fasted for 4-6 hours with free access to water.[6]
-
Baseline Measurement: A baseline blood glucose measurement is taken at time 0 from a tail vein blood sample.[6]
-
Insulin Administration: Human insulin is administered via intraperitoneal (IP) injection at a dose of, for example, 0.75 U/kg body weight.[7]
-
Blood Sampling: Blood glucose levels are monitored at various time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).[7]
-
Analysis: The rate of glucose disappearance from the blood is calculated to determine insulin sensitivity.
In Vivo Lipolysis Assay
-
Animal Preparation: Mice are fasted for a specified period (e.g., 6 hours).[1]
-
Drug Administration: The GPR81 agonist or vehicle is administered, typically via oral gavage.[1]
-
Blood Sampling: Blood samples are collected at a predetermined time point after drug administration (e.g., 10 minutes) to measure plasma FFA levels.[8]
-
Analysis: Plasma is separated, and FFA concentrations are determined using a commercially available kit. The percentage reduction in FFAs in the agonist-treated group is calculated relative to the vehicle-treated group.[1]
Conclusion
The activation of GPR81 presents a compelling strategy for modulating metabolic dysfunction. While GPR81 agonism demonstrates beneficial effects on lipolysis and insulin sensitivity in both lean and obese models, the magnitude of these effects can differ. Notably, the anti-lipolytic response appears to be attenuated in obese states, potentially due to reduced GPR81 expression in adipose tissue. However, the improvements in insulin sensitivity in obese and diabetic models highlight the therapeutic potential of targeting this receptor. Further research is warranted to fully elucidate the long-term metabolic consequences of GPR81 agonism and to optimize its therapeutic application for conditions such as dyslipidemia and type 2 diabetes.
References
- 1. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate inhibits lipolysis in fat cells through activation of an orphan G-protein-coupled receptor, GPR81 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 5. mmpc.org [mmpc.org]
- 6. Insulin Tolerance Test in Mouse [protocols.io]
- 7. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of GPR81 Agonist 2
For researchers and laboratory professionals engaged in drug development, the proper disposal of novel chemical entities like GPR81 agonist 2 is a critical component of laboratory safety and environmental responsibility. As "this compound" is a general descriptor, this guide provides detailed disposal protocols using the well-characterized GPR81 agonist, 3-chloro-5-hydroxybenzoic acid (CHBA) , as a representative compound. These procedures are grounded in established safety data and general chemical waste management principles.
Hazard and Disposal Data for 3-chloro-5-hydroxybenzoic acid (CHBA)
The following table summarizes the key hazard classifications and precautionary statements for CHBA, which should inform its handling and disposal.
| Hazard Category | GHS Classification | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral | Category 4 | P501: Dispose of contents/container in accordance with local regulation.[1] |
| Skin Corrosion/Irritation | Category 2 | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
| Serious Eye Damage/Irritation | Category 1 | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
GPR81 Signaling Pathway
Activation of GPR81 by an agonist like CHBA initiates a signaling cascade that inhibits lipolysis. The binding of the agonist to the GPR81 receptor leads to the activation of an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), thereby decreasing the activity of Protein Kinase A (PKA) and ultimately suppressing the breakdown of fats.[3][4]
Caption: GPR81 agonist activation of the Gi signaling cascade.
Experimental Protocol for Disposal of this compound (as CHBA)
This protocol outlines the step-by-step procedure for the safe disposal of CHBA and its contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
2. Waste Segregation and Collection:
-
Treat all waste chemical solids, liquids, or containerized gases as hazardous waste unless confirmed otherwise by Environmental Health and Safety (EHS).
-
Solid Waste: Collect solid CHBA waste and any materials used for spill cleanup (e.g., absorbent pads) in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect solutions containing CHBA in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Empty Containers: A container that has held CHBA should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the container can be disposed of as regular trash after defacing the label.
3. Container Management:
-
Use appropriate containers for waste storage; plastic is often preferred over glass when chemically compatible.
-
Keep waste containers securely closed except when adding waste.
-
Ensure all waste containers are properly labeled with a hazardous waste tag, clearly identifying the contents (i.e., "3-chloro-5-hydroxybenzoic acid waste"), the concentration, and the date of accumulation.
4. Storage:
-
Store hazardous waste in a designated satellite accumulation area at or near the point of generation.
-
Segregate waste containers based on chemical compatibility, not alphabetically.
5. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Do not dispose of CHBA or its solutions down the drain or in the regular trash.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and steps involved in the proper disposal of this compound.
Caption: Step-by-step workflow for GPR81 agonist waste disposal.
References
Personal protective equipment for handling GPR81 agonist 2
This document provides crucial safety and logistical information for the handling and disposal of GPR81 agonist 2 (CAS No. 1143024-28-5). The information herein is based on general best practices for handling potent, solid research compounds and is intended to supplement, not replace, the official Safety Data Sheet (SDS) which should be obtained from the supplier prior to any handling.
Compound Information and Hazard Assessment
This compound is a potent agonist for the G-protein coupled receptor 81.[1] As with any novel research chemical, it should be handled as a potentially hazardous substance. The specific toxicological properties of this compound have not been widely reported. Therefore, a conservative approach to handling, personal protective equipment, and disposal is mandatory.
Quantitative Data Summary
The following table summarizes key physical and chemical data for this compound. Note that toxicological data (e.g., LD50, occupational exposure limits) are not currently available in the public domain and must be sourced from the official Safety Data Sheet (SDS).
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1143024-28-5 | [1] |
| Molecular Formula | C₂₆H₂₇ClN₆O₅S₂ | [1] |
| Molecular Weight | 603.11 g/mol | [1] |
| Physical State | Solid | - |
| Solubility | Information not publicly available | - |
| LD50 (Oral, Rat) | Data not available - Consult SDS | - |
| Occupational Exposure Limit (OEL) | Data not available - Consult SDS | - |
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a comprehensive PPE strategy is essential to minimize exposure. The following PPE is recommended for all handling procedures.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes of solutions containing the agonist and airborne particles of the solid compound. |
| Hand | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving is recommended for handling potent compounds to provide an extra layer of protection and to allow for safe removal of the outer glove if it becomes contaminated. |
| Body | A disposable, solid-front lab coat or a chemical-resistant apron over a standard lab coat. For larger quantities or when generating dust, a disposable coverall is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory | When handling the solid compound outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required to prevent inhalation of fine powders. | This compound is a solid, and fine particles may become airborne during handling, posing an inhalation risk. |
| Foot | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing of Solid this compound
-
Designated Area: All work with solid this compound should be conducted in a designated area within a certified chemical fume hood or a glove box to contain any airborne particles.
-
Pre-weighing Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) and waste containers are inside the containment area.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound. Use a microbalance if weighing small quantities to minimize the amount of material handled. Avoid any actions that could generate dust.
-
Container Sealing: Securely seal the stock container and the container with the weighed compound before removing them from the designated weighing area.
-
Decontamination: Decontaminate the weighing area and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
3.2. Preparation of Stock Solutions
-
Solvent Selection: Use a solvent in which this compound is known to be soluble (consult supplier information or perform a small-scale solubility test in a controlled environment).
-
Dissolution: In a chemical fume hood, add the solvent to the vial containing the pre-weighed solid. Cap the vial and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Storage: Store the stock solution in a tightly sealed container in a designated, secure location, following any specific storage temperature recommendations from the supplier.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
4.1. Solid Waste
-
Contaminated Materials: Used weigh boats, pipette tips, gloves, and any other disposable materials that have come into contact with the solid compound should be collected in a dedicated, labeled hazardous waste bag within the chemical fume hood.
-
Expired/Unused Solid: Unwanted solid this compound should be disposed of in its original container or a securely sealed and clearly labeled waste container. Do not mix with other chemical waste.
4.2. Liquid Waste
-
Solutions: Unused or waste solutions of this compound should be collected in a dedicated, labeled, and sealed hazardous waste container. The solvent composition should be clearly marked on the label.
-
Rinsate: When cleaning glassware or equipment that has been in contact with the agonist, the initial rinsate should be collected as hazardous waste. Subsequent rinses with a non-hazardous solvent may be permissible for disposal down the drain, depending on local regulations.
4.3. Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable solvent to dissolve any remaining compound. Collect this rinsate as hazardous liquid waste.
-
Secondary Wash: Wash the glassware with an appropriate detergent and water.
-
Final Rinse: Rinse with deionized water.
Visualizations
GPR81 Signaling Pathway
The following diagram illustrates the canonical Gαi-coupled signaling pathway activated by GPR81 agonists.
Caption: this compound activates the Gαi-coupled receptor, inhibiting adenylate cyclase and reducing cAMP levels, which in turn suppresses PKA-mediated lipolysis.
Experimental Workflow for Handling this compound
This diagram outlines the procedural flow for the safe handling and preparation of this compound solutions.
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
